molecular formula C7H8Cl2N2 B1398178 4,6-Dichloro-2-ethyl-5-methylpyrimidine CAS No. 41026-91-9

4,6-Dichloro-2-ethyl-5-methylpyrimidine

Número de catálogo: B1398178
Número CAS: 41026-91-9
Peso molecular: 191.05 g/mol
Clave InChI: LNUGIQDTXNTOMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,6-Dichloro-2-ethyl-5-methylpyrimidine is a useful research compound. Its molecular formula is C7H8Cl2N2 and its molecular weight is 191.05 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dichloro-2-ethyl-5-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dichloro-2-ethyl-5-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-ethyl-5-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4,6-dichloro-2-ethyl-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5-10-6(8)4(2)7(9)11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUGIQDTXNTOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41026-91-9
Record name 4,6-dichloro-2-ethyl-5-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS 41026-91-9): A Comprehensive Guide to Reactivity, Synthesis, and API Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the pyrimidine ring represents one of the most privileged scaffolds. Specifically, 4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS 41026-91-9) serves as a critical, bifunctional building block [1]. As a Senior Application Scientist, I frequently leverage this molecule's predictable reactivity profile to construct complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and GPCR antagonists [3].

This whitepaper provides an in-depth technical analysis of CAS 41026-91-9, detailing its physicochemical properties, the causality behind its chemical reactivity, and field-proven, self-validating experimental protocols for its sequential functionalization.

Physicochemical Properties & Identifiers

To ensure rigorous tracking and procurement in synthetic workflows, all quantitative identifiers and baseline properties of 4,6-Dichloro-2-ethyl-5-methylpyrimidine are summarized in the table below [1][2].

Property / IdentifierValue
Chemical Name 4,6-Dichloro-2-ethyl-5-methylpyrimidine
CAS Registry Number 41026-91-9
Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
SMILES CCC1=NC(=C(C(=N1)Cl)C)Cl
InChIKey LNUGIQDTXNTOMO-UHFFFAOYSA-N
Typical Commercial Purity ≥ 95% - 98%
Structural Class Halogenated Heterocycle / API Intermediate

Chemical Reactivity & Mechanistic Insights

The utility of 4,6-Dichloro-2-ethyl-5-methylpyrimidine lies in its highly tunable electrophilicity. Understanding the electronic and steric causality of this scaffold is paramount for designing successful synthetic routes.

The SNAr Paradigm and Electronic Causality

The pyrimidine ring is inherently electron-deficient due to the strong inductive and resonance electron-withdrawing effects of the two nitrogen atoms (N1 and N3). This renders the carbon atoms at positions 2, 4, and 6 highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [4].

However, CAS 41026-91-9 possesses specific structural modifications that dictate its chemoselectivity:

  • C2-Blocking: The ethyl group at the C2 position physically blocks nucleophilic attack at what is traditionally the most reactive site on a pyrimidine ring. This forces incoming nucleophiles to attack exclusively at the C4 or C6 positions.

  • Steric and Electronic Tuning at C5: The methyl group at the C5 position provides mild steric hindrance and slight electron donation (via hyperconjugation). This slightly attenuates the extreme reactivity of the adjacent C4 and C6 chlorides, preventing runaway reactions and allowing for precise, temperature-controlled mono-substitution.

When a nucleophile (such as a primary amine) attacks the C4 position, a negatively charged Meisenheimer complex is formed. The electronegative nitrogen atoms in the pyrimidine ring stabilize this anionic intermediate before the chloride leaving group is expelled, restoring aromaticity.

SNAr_Mechanism A Pyrimidine Scaffold (Electrophilic C4/C6) C Meisenheimer Complex (Anionic Intermediate) A->C Attack at C4/C6 B Nucleophile (e.g., Amine) B->C D Substituted Product + Cl- Leaving Group C->D Rearomatization

Caption: SNAr mechanism showing Meisenheimer complex formation at C4/C6.

Sequential Functionalization Logic

Because the molecule is symmetrical with respect to the C4 and C6 chlorides, the first substitution can occur at either site. However, once the first nucleophile (e.g., an amine or alkoxide) is installed, it donates electron density into the pyrimidine ring via resonance. This fundamentally alters the causality of the next step: the remaining chlorine atom becomes significantly less electrophilic. Consequently, the second substitution requires much harsher conditions (elevated temperatures) or transition-metal catalysis (e.g., Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings) [3][4].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and temperature, the intrinsic electronic deactivation of the ring acts as a natural stopping point, preventing over-reaction.

Protocol 1: Regioselective Mono-Amination (SNAr)

This protocol installs an amine at the C4 position while leaving the C6 chlorine intact for future cross-coupling.

Reagents:

  • 4,6-Dichloro-2-ethyl-5-methylpyrimidine (1.0 equivalent)

  • Primary Aliphatic Amine (1.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the pyrimidine scaffold in anhydrous DCM under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: The low temperature suppresses the kinetic energy of the system, ensuring that the slightly deactivated mono-substituted product cannot undergo a second substitution.

  • Addition: Add 2.0 eq of DIPEA, followed by the dropwise addition of 1.05 eq of the primary amine.

  • Monitoring: Allow the reaction to slowly warm to room temperature (25 °C) over 4 hours. Monitor via Thin Layer Chromatography (TLC). The self-validating nature of the electronic deactivation ensures the reaction halts cleanly at the mono-substituted stage.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. The organic layers are combined, passed through a phase separator to remove residual water, and concentrated under reduced pressure to yield the 4-amino-6-chloro intermediate.

Protocol 2: High-Temperature Second Substitution (Suzuki-Miyaura Coupling)

To functionalize the remaining, deactivated C6 chlorine, Palladium catalysis is employed to build a C-C bond, a common step in synthesizing CNS-penetrant APIs [3].

Reagents:

  • Mono-substituted 6-chloro intermediate (1.0 equivalent)

  • Aryl Boronic Acid (1.2 equivalents)

  • Pd(dppf)Cl₂ catalyst (0.05 equivalents)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents, 2M aqueous solution)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: In a microwave-safe vial, combine the 6-chloro intermediate, aryl boronic acid, and 1,4-Dioxane. Sparge the solution with argon for 10 minutes to remove oxygen, which would otherwise poison the Palladium catalyst.

  • Catalyst Addition: Add the aqueous Na₂CO₃ and the Pd(dppf)Cl₂ catalyst. Seal the vial.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 12 hours (or utilize microwave irradiation at 120 °C for 30 minutes). Causality: The high thermal energy is strictly required to overcome the high activation barrier of oxidative addition into the electron-rich, deactivated C-Cl bond.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove Palladium black, and purify the crude mixture via reverse-phase HPLC to isolate the final 4,6-disubstituted API.

Synthetic_Workflow S1 CAS: 41026-91-9 (Dichloropyrimidine) S2 Mono-SNAr Reaction (Nucleophile, Base, 0-25°C) S1->S2 S3 4-Substituted-6-chloro Intermediate S2->S3 Regioselective Control S4 2nd SNAr or Cross-Coupling (High Heat or Pd Catalyst) S3->S4 S5 4,6-Disubstituted API Target Molecule S4->S5 Overcoming Reduced Electrophilicity

Caption: Workflow for sequential functionalization of CAS 41026-91-9.

Conclusion

4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS 41026-91-9) is a highly versatile scaffold that offers predictable, stepwise functionalization. By understanding the electronic interplay between the strongly electron-withdrawing pyrimidine core and the resonance-donating effects of incoming nucleophiles, researchers can design highly efficient, self-validating synthetic routes. Whether utilized via low-temperature SNAr or high-temperature Palladium-catalyzed cross-couplings, this molecule remains a cornerstone intermediate in the rapid development of novel therapeutics.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 59943664, 4,6-Dichloro-2-ethyl-5-methylpyrimidine." PubChemLite. Available at: [Link]

  • PubMed Central (PMC). "Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype." Available at: [Link]

A Technical Guide to the Differential Reactivity of C4 and C6 Chlorine Atoms in Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2][3] Halogenated pyrimidines, particularly 4,6-dichloropyrimidine, serve as exceptionally versatile synthons for building molecular complexity. The strategic and selective functionalization of this scaffold is paramount in drug discovery, and hinges on a nuanced understanding of the differential reactivity of its chloro-substituents. This guide provides an in-depth analysis of the chemical principles governing the reactivity of the C4 and C6 chlorine atoms, offering field-proven insights and detailed methodologies for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, from fundamental nucleophilic aromatic substitution to advanced palladium-catalyzed cross-coupling reactions, enabling the rational design of complex, biologically active molecules.

Fundamental Principles of Pyrimidine Reactivity

The chemical behavior of the pyrimidine ring is dictated by its electronic structure. As a 1,3-diazine, the two nitrogen atoms are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring.[4][5] This inherent electron deficiency, or π-deficient character, is the primary driver for its reactivity profile, making the ring highly susceptible to attack by nucleophiles.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The principal reaction pathway for the functionalization of chloropyrimidines is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5][6] Unlike nucleophilic substitution on alkyl halides (SN1/SN2), the SNAr mechanism is a two-step addition-elimination process.

  • Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][7][8]

  • Leaving Group Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted pyrimidine product.

The rate-determining step is typically the formation of the Meisenheimer complex.[7][8] The stability of this intermediate is therefore the key determinant of reactivity.

General Order of Reactivity

For halogenated pyrimidines, there is a well-established hierarchy of reactivity for SNAr reactions, governed by the ability of the ring nitrogens to stabilize the Meisenheimer intermediate. The general order is:

C4(6) > C2 >> C5 [4][6][9]

The chlorine atoms at the C4 and C6 positions are the most reactive. This is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack at these positions can be effectively delocalized onto the adjacent and para ring nitrogens through resonance, providing significant stabilization.[7][8] Attack at C2 is less favored, and attack at C5 is the least reactive site as the negative charge cannot be delocalized onto any of the ring nitrogens.[6]

Figure 1: Stabilization of the Meisenheimer intermediate after nucleophilic attack at C4.

Controlling Reactivity at C4 and C6: A Tale of Two Substitutions

In an unsubstituted 4,6-dichloropyrimidine molecule, the C4 and C6 positions are chemically equivalent. Therefore, the first nucleophilic substitution can occur at either position with equal probability, leading to a single mono-substituted product. The crucial aspect of synthetic strategy arises after this first substitution. The newly introduced group at C4 fundamentally alters the electronic properties of the ring, thereby dictating the reactivity of the remaining chlorine at C6.

The Influence of the First Substituent
  • Electron-Donating Groups (EDGs): When the first nucleophile is an amine (R-NH₂) or an alcohol (R-O⁻), it introduces a powerful electron-donating group onto the pyrimidine ring. This group increases the overall electron density of the ring through resonance, which deactivates the remaining C6 position towards further nucleophilic attack.[4][10] Consequently, the second substitution reaction is significantly more difficult to achieve than the first.

  • Electron-Withdrawing Groups (EWGs): Conversely, if an electron-withdrawing group were introduced at C4, it would further decrease the ring's electron density, making the C6 chlorine even more reactive.

This electronic effect is the most critical principle for designing sequential substitution strategies. To overcome the deactivating effect of an EDG, the second substitution typically requires more forcing conditions, such as higher temperatures, stronger bases, or a switch to a different reaction class like palladium-catalyzed cross-coupling.[10]

Strategic Synthetic Methodologies

A mastery of C4/C6 reactivity allows for the precise and sequential construction of complex pyrimidine derivatives. Below are field-proven protocols that leverage these principles.

Protocol 1: Selective Monoamination via SNAr

This protocol details the first, generally facile substitution using an amine nucleophile. The key is using stoichiometric control to prevent disubstitution.

Objective: To synthesize 4-amino-6-chloropyrimidine derivatives.

Methodology:

  • Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq.) in a suitable solvent (e.g., Ethanol, Acetonitrile, or DMF, 5-10 mL per mmol), add the desired amine nucleophile (1.0-1.1 eq.).[4]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.[4][11]

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux. The optimal temperature depends on the nucleophilicity of the amine. For most primary and secondary aliphatic amines, refluxing in ethanol for 3-6 hours is sufficient.[4][11]

  • Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration.[4] Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

ParameterConditionRationale / Causality
Nucleophile Stoichiometry 1.0-1.1 equivalentsPrevents significant formation of the di-substituted byproduct.
Solvent Ethanol, Acetonitrile, DMFPolar solvents are required to dissolve the reactants and stabilize the charged intermediate.
Base Triethylamine (TEA)Scavenges HCl byproduct without competing as a nucleophile.
Temperature RT to RefluxBalances reaction rate with selectivity. Less reactive amines may require heating.
Protocol 2: Second Substitution via Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol is employed for the second, more challenging amination, where the SNAr reaction is too sluggish due to the deactivating effect of the first amino group.

Objective: To synthesize unsymmetrical 4,6-diaminopyrimidines from a 4-amino-6-chloropyrimidine intermediate.

Methodology:

  • Inert Atmosphere: In an oven-dried reaction vessel, add the 4-amino-6-chloropyrimidine substrate (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or DavePhos, 2-4 mol%).[10]

  • Base and Reagents: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).[5]

  • Solvent and Nucleophile: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add the second amine (1.2-1.4 eq.) followed by an anhydrous aprotic solvent like 1,4-dioxane or toluene via syringe.[5][10]

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up and Purification: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

G start 4,6-Dichloropyrimidine step1 Step 1: SNAr (Protocol 1) - Amine 1 (1.1 eq) - TEA, EtOH, Reflux start->step1 intermediate 4-(Amine 1)-6-chloropyrimidine (Deactivated Ring) step1->intermediate step2 Step 2: Buchwald-Hartwig (Protocol 2) - Amine 2 (1.4 eq) - Pd Catalyst, NaOtBu - Dioxane, 100 °C intermediate->step2 product 4-(Amine 1)-6-(Amine 2)-pyrimidine (Final Product) step2->product

Figure 2: A generalized workflow for the sequential functionalization of 4,6-dichloropyrimidine.

Protocol 3: C-C Bond Formation via Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are indispensable for installing carbon-based substituents. The Suzuki reaction is a robust method for creating aryl-aryl or aryl-heteroaryl bonds.

Objective: To synthesize a 4-amino-6-arylpyrimidine.

Methodology:

  • Reaction Setup: Combine the 4-amino-6-chloropyrimidine substrate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).[12][13]

  • Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., Dioxane, Toluene, or DMF) and an aqueous solution of the base.[13]

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 80-100 °C for 4-16 hours.

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water. The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

ReactionC4/C6 Reactivity TrendKey Advantage
SNAr C4(6) >> C2High atom economy, often catalyst-free for the first substitution.
Suzuki Coupling C4(6) > C2Excellent for forming C-C bonds, wide functional group tolerance.[12]
Sonogashira Coupling C4(6) ≈ C2Forms C-C triple bonds; reactivity can be less selective between C2/C4.[6][9]
Buchwald-Hartwig C4(6) > C2Forms C-N bonds under milder conditions than high-temp SNAr.[5]

Case Study: Application in Kinase Inhibitor Drug Design

The 4,6-disubstituted pyrimidine scaffold is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Kinases are crucial cell signaling proteins, and their dysregulation is a hallmark of cancer.[1] Many FDA-approved kinase inhibitors, such as those targeting EGFR or CDKs, utilize this core.[1]

The synthetic strategies described above are directly applicable here:

  • C4-Substituent: Often a larger, hydrophobic group that occupies a specific pocket in the kinase active site, contributing to potency and selectivity. This is typically installed first via a Suzuki or Sonogashira coupling.

  • C6-Substituent: Frequently a smaller, polar group containing an amine that forms a critical hydrogen bond with the "hinge region" of the kinase, anchoring the inhibitor in place. This is often installed second, using SNAr or Buchwald-Hartwig amination.

The ability to selectively and sequentially functionalize the C4 and C6 positions allows medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize a compound's potency, selectivity, and pharmacokinetic properties.

G scaffold Pyrimidine Core c4 C4-Substituent (e.g., Aryl Group) scaffold->c4 c6 C6-Substituent (e.g., Amine) scaffold->c6 pocket Hydrophobic Pocket c4->pocket  Selectivity & Potency hinge Hinge Region c6->hinge  Anchoring / H-Bonding

Figure 3: Schematic of a 4,6-disubstituted pyrimidine as a kinase inhibitor scaffold.

Conclusion

The differential reactivity of the C4 and C6 chlorine atoms on the pyrimidine ring is a cornerstone of modern heterocyclic chemistry and drug discovery. While these positions are equivalent on the parent 4,6-dichloropyrimidine, the introduction of the first substituent creates a profound electronic bias that governs the reactivity of the second position. By understanding and leveraging the deactivating effect of common electron-donating nucleophiles, researchers can devise robust, sequential synthetic routes. Mastering the interplay between classical SNAr chemistry and advanced palladium-catalyzed cross-coupling reactions provides a powerful toolkit to build molecular complexity, enabling the efficient and rational design of next-generation therapeutics.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. (2003).
  • A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2025). Advanced Journal of Chemistry, Section A.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). [Source Not Available].
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Source Not Available].
  • Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. (2025). BenchChem.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).
  • Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. (2026). ChemRxiv.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). [Source Not Available].
  • A Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine for Researchers and Drug Development. (2025). BenchChem.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). [Source Not Available].
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). Molecules.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). Organic Letters.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molbank.
  • Recent Advances in Pyrimidine-Based Drugs. (2024). Molecules.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). [Source Not Available].
  • A Comparative Guide to the Reactivity of 4,6- Difluoro-5-Methylpyrimidine and 4,6- Dichloropyrimidine in Nucleophilic Arom
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide. (2025). BenchChem.
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2025).
  • An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
  • Pyrimidine. (n.d.). Slideshare.

Sources

Engineering Pyrimidine Scaffolds: A Mechanistic and Pharmacological Analysis of C2-Methyl vs. C2-Ethyl 4,6-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and process chemistry, the selection of starting scaffolds is rarely arbitrary. The pyrimidine core is a privileged pharmacophore, ubiquitous in FDA-approved kinase inhibitors, antihypertensives, and agrochemicals. Among the most critical building blocks for these APIs are 4,6-dichloro-2-alkylpyrimidines.

This technical guide provides an in-depth analysis of the physicochemical, mechanistic, and pharmacological differences between 4,6-dichloro-2-methylpyrimidine and its homolog, 4,6-dichloro-2-ethylpyrimidine . By understanding the causality behind these structural nuances, researchers can rationally design synthetic routes and optimize lead compounds.

Physicochemical & Structural Profiling

The addition of a single methylene unit ( −CH2​− ) at the C2 position fundamentally alters the molecule's physical properties, handling requirements, and downstream lipophilicity. 4,6-Dichloro-2-methylpyrimidine is a widely utilized intermediate for blockbuster drugs like the anticancer agent Dasatinib and the antihypertensive Moxonidine[1]. Conversely, the 2-ethyl analog is frequently deployed in the synthesis of specialized developmental therapeutics, such as Hedgehog pathway (Smoothened) inhibitors[2].

Quantitative Comparison Table
Property4,6-Dichloro-2-methylpyrimidine4,6-Dichloro-2-ethylpyrimidineCausality / Impact
CAS Number 1780-26-3[1]1195-34-2[3]Regulatory and procurement tracking.
Molecular Formula C5​H4​Cl2​N2​ C6​H6​Cl2​N2​ Defines stoichiometric equivalents.
Molecular Weight 163.00 g/mol [4]177.03 g/mol Impacts atom economy in bulk synthesis.
LogP (Lipophilicity) 2.09[4]~2.60 (Calculated)Ethyl increases hydrophobicity, affecting API cell permeability.
Physical State White/off-white crystalline solid[4]Liquid / Low-melting solidDictates handling (weighing vs. volumetric transfer).
Steric Cone Angle Standard reference ( CH3​ )Increased ( CH2​CH3​ )Ethyl group restricts rotational freedom in receptor pockets.

Mechanistic Reactivity: SNAr Kinetics

Both scaffolds undergo sequential Nucleophilic Aromatic Substitution (SNAr) at the C4 and C6 positions. However, the kinetics of these reactions are directly influenced by the C2 substituent.

The Causality of Sequential Substitution

The pyrimidine ring is highly electron-deficient, making the first SNAr exceptionally fast. Once the first nucleophile (typically a primary or secondary amine) attaches, its nitrogen lone pair donates electron density back into the pyrimidine ring via resonance. This deactivates the remaining C6-Cl bond, requiring significantly harsher conditions for the second substitution.

When comparing the methyl vs. ethyl variants:

  • Inductive Effect (+I): The ethyl group provides a slightly stronger electron-donating inductive effect than the methyl group. This marginally decreases the baseline electrophilicity of the C4/C6 positions in the ethyl analog.

  • Steric Hindrance: The larger rotational volume of the ethyl group creates steric shielding around the C2-N1/N3 axis. During the second SNAr (which often requires bulky anilines or complex amines), the ethyl group increases the activation energy ( Ea​ ) required for the nucleophile to achieve the proper trajectory.

SNAr_Workflow Start 4,6-Dichloro-2-alkylpyrimidine (High Electrophilicity) Nu1 1st Amine Addition (0-20°C, Mild Base) Start->Nu1 Fast SNAr 1 Mono 4-Amino-6-chloro-2-alkylpyrimidine (Ring Deactivated by Resonance) Nu1->Mono Self-Arrests at RT Nu2 2nd Amine Addition (80-120°C, Acid Catalysis) Mono->Nu2 Overcoming Steric/Electronic Drag Final 4,6-Disubstituted API Precursor (Target Scaffold) Nu2->Final Slow SNAr 2

Caption: Sequential SNAr workflow demonstrating the electronic deactivation of the pyrimidine core.

Pharmacological Impact (Structure-Activity Relationship)

In drug development, swapping a methyl for an ethyl group at the C2 position of a pyrimidine-based API is a classic medicinal chemistry maneuver used to probe the target's binding pocket.

  • Target Affinity & Hinge Binding: In kinase inhibitors (e.g., Dasatinib), the C2-methyl group often points toward a shallow, solvent-exposed lipophilic pocket near the kinase hinge region. Upgrading to an ethyl group can increase hydrophobic contacts (improving Kd​ ), but if the pocket is strictly size-limited, the ethyl group will cause a steric clash, destroying target affinity.

  • Metabolic Stability: The CH2​ protons of the ethyl group are susceptible to cytochrome P450-mediated oxidation (hydroxylation), potentially leading to faster hepatic clearance compared to the relatively stable methyl group.

SAR_Logic C2 C2-Alkyl Modification (Methyl -> Ethyl) Steric Increased Steric Bulk (Rotational Volume) C2->Steric Lipid Increased Lipophilicity (ΔLogP ~ +0.5) C2->Lipid Binding Receptor Pocket Fit (Kinase Hinge) Steric->Binding Potential Clash or Tight Fit Lipid->Binding Hydrophobic Contacts Metabolism Hepatic Clearance (CYP450 Oxidation) Lipid->Metabolism Increased Vulnerability

Caption: Logical relationship between C2-alkyl modification and downstream pharmacological outcomes.

Validated Experimental Methodologies

To ensure reproducibility, the following protocol is designed as a self-validating system . The reaction parameters inherently prevent over-reaction, meaning the analytical readout directly confirms the execution quality.

Protocol: Regioselective Monosubstitution of 4,6-Dichloro-2-alkylpyrimidines

Objective: Synthesize 4-amino-6-chloro-2-alkylpyrimidine with >98% regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the 4,6-dichloro-2-alkylpyrimidine (methyl or ethyl) in anhydrous Dichloromethane (DCM) at a concentration of 0.2 M.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.

  • Thermal Control: Cool the reaction vessel to strictly 0°C using an ice-water bath. Causality: The low temperature suppresses the kinetic energy required for the second SNAr, ensuring the reaction stops at monosubstitution.

  • Nucleophile Addition: Add 1.05 equivalents of the primary amine dropwise over 30 minutes.

  • Self-Validating Check (LC-MS): Sample the reaction after 2 hours.

    • Validation: The complete disappearance of the starting material without the appearance of the disubstituted mass peak confirms the electronic "off-switch" (resonance deactivation) was successfully maintained by the thermal control. If disubstituted product is observed, the addition rate was too fast, causing localized heating.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Note on the Ethyl Analog: When performing the subsequent second SNAr on the ethyl-substituted intermediate, reaction times must typically be extended by 15-20% compared to the methyl analog due to the increased steric hindrance discussed in Section 2.

References

  • ChemicalBook - 4,6-Dichloro-2-methylpyrimidine | 1780-26-3. Defines application as a key intermediate in the synthesis of Moxonidine and Dasatinib.1

  • Scimplify - 4,6-Dichloro-2-methylpyrimidine (CAS NO:1780-26-3). Provides verified physicochemical properties including LogP (2.09) and Molecular Weight (163.005). 4

  • BuyersGuideChem - 4,6-Dichloro-2-ethylpyrimidine | 1195-34-2. Industrial sourcing and structural verification for the 2-ethyl analog. 3

  • European Patent Office (EP 2471793 B1) - FUSED HETEROCYCLIC RING DERIVATIVE AND USE THEREOF. Details the use of 4,6-dichloro-2-ethylpyrimidine derivatives in the synthesis of Smoothened (Smo) inhibitors for cancer therapy. 2

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) of 4,6-Dichloro-2-ethyl-5-methylpyrimidine

Application Note: Sequential Nucleophilic Aromatic Substitution ( SN​Ar ) of 4,6-Dichloro-2-ethyl-5-methylpyrimidine

Introduction and Structural Rationale

Pyrimidine scaffolds are ubiquitous in modern drug discovery, particularly in the design of kinase inhibitors and central nervous system (CNS) agents. The compound 4,6-dichloro-2-ethyl-5-methylpyrimidine serves as a highly versatile, privileged small molecule scaffold[1]. The strategic placement of substituents on this ring creates a unique electronic and steric environment that dictates its reactivity in Nucleophilic Aromatic Substitution ( SN​Ar ) reactions.

  • 4,6-Dichloro Groups : The pyrimidine nitrogens strongly withdraw electron density from the C2, C4, and C6 positions. The symmetric chlorines at C4 and C6 are highly activated for SN​Ar attack by nucleophiles such as amines, alcohols, and thiols[2].

  • 5-Methyl Group : Acts as an electron-donating group (EDG) via hyperconjugation. This mildly deactivates the pyrimidine ring toward nucleophilic attack by increasing the electron density of the ring compared to an unsubstituted dichloropyrimidine[2]. However, it provides essential steric bulk that often locks the conformation of the resulting drug molecule, improving binding affinity in hydrophobic kinase pockets.

  • 2-Ethyl Group : Enhances the lipophilicity of the scaffold compared to a 2-methyl or 2-hydrogen analog, which is critical for membrane permeability. It also sterically shields the C2 position, ensuring that nucleophilic attack is directed exclusively to the C4 and C6 positions.

Mechanistic Causality in Sequential SN​Ar

The true power of 4,6-dichloro-2-ethyl-5-methylpyrimidine lies in its capacity for sequential, differentiated substitution [3].

  • First SN​Ar (Mono-substitution) : The first equivalent of a nucleophile (e.g., a primary amine) attacks the C4 position. The reaction proceeds via a Meisenheimer complex intermediate. Because the starting material has two electron-withdrawing chlorines, this step is relatively facile and can typically be achieved with a mild base (e.g., DIPEA or K2​CO3​ ) in polar solvents at 60–80 °C.

  • Second SN​Ar (Di-substitution) : Once the first amine is installed, it donates electron density into the pyrimidine ring via resonance. This significantly deactivates the remaining chlorine at C6. Consequently, the second SN​Ar requires much harsher conditions—such as strong bases (NaH, NaOtBu), higher temperatures (100–140 °C), or transition-metal catalysis (e.g., Buchwald-Hartwig amination) to force the reaction to completion[4]. Alternatively, 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used as a nucleophilic catalyst to accelerate the reaction via a highly reactive quaternary ammonium intermediate[5].

Experimental Workflows and Logical Relationships

SNAr_WorkflowSM4,6-Dichloro-2-ethyl-5-methylpyrimidineMonoMono-substitutedIntermediate(Deactivated Ring)SM->MonoNuc11st Nucleophile(e.g., Aliphatic Amine)Nuc1->MonoDi4,6-DisubstitutedPyrimidine TargetMono->DiNuc22nd Nucleophile(e.g., Aniline or Alkoxide)Nuc2->DiCond1Mild Conditions:DIPEA, EtOH, 80°C(Fast SNAr)Cond2Harsh Conditions:NaH, DMF, 120°C orPd-Catalysis (Slow)

Sequential SNAr workflow for 4,6-dichloro-2-ethyl-5-methylpyrimidine.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Amino-6-chloro-2-ethyl-5-methylpyrimidine (Mono-substitution)

Objective : Achieve regioselective mono-substitution while suppressing over-reaction to the di-substituted byproduct.

Reagents :

  • 4,6-Dichloro-2-ethyl-5-methylpyrimidine (1.0 eq, 10 mmol)

  • Primary aliphatic amine (e.g., morpholine or benzylamine) (1.05 eq, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)

  • Ethanol (Absolute) (0.2 M, 50 mL)

Step-by-Step Procedure :

  • Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloro-2-ethyl-5-methylpyrimidine.

  • Solvent & Base Addition : Dissolve the pyrimidine in 50 mL of absolute ethanol. Add DIPEA via syringe. Causality: Ethanol is chosen as a polar protic solvent to stabilize the Meisenheimer transition state, while DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic carbon.

  • Nucleophile Addition : Add the primary amine dropwise at 0 °C to control the initial exotherm.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours[3].

  • Self-Validation (In-Process Control) : Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS. The starting material should be completely consumed. Crucial Check: Look for the appearance of a di-substituted byproduct (usually more polar). If di-substitution exceeds 5%, lower the temperature in future runs.

  • Workup : Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification : Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes) to yield the pure mono-substituted intermediate.

Protocol B: Synthesis of 4,6-Disubstituted-2-ethyl-5-methylpyrimidine (Di-substitution)

Objective : Overcome the electronic deactivation caused by the first amine substituent to install a second, often less reactive, nucleophile[4].

Reagents :

  • Mono-substituted intermediate from Protocol A (1.0 eq, 5 mmol)

  • Secondary nucleophile (e.g., substituted aniline) (1.5 eq, 7.5 mmol)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate ( Cs2​CO3​ ) (2.0 eq, 10 mmol)

  • Optional Catalyst: Pd2​(dba)3​ (0.05 eq) and Xantphos (0.1 eq) for unreactive anilines.

  • Anhydrous DMF or Toluene (25 mL)

Step-by-Step Procedure :

  • Preparation : In a nitrogen-flushed Schlenk flask, combine the mono-substituted pyrimidine, the secondary nucleophile, and the base.

  • Solvent Addition : Add anhydrous DMF (for standard thermal SN​Ar ) or Toluene (for Pd-catalyzed Buchwald-Hartwig). Causality: The highly deactivated C6 position requires forcing conditions. DMF allows for high-temperature SN​Ar (up to 140 °C), while Toluene is optimal for Pd-catalyzed cross-coupling if the SN​Ar fails.

  • Reaction Execution :

    • For Thermal SN​Ar : Heat to 120–140 °C for 16–24 hours.

    • For DABCO-Catalyzed SN​Ar : Add 1.0 eq DABCO and heat to 100 °C. DABCO forms a highly reactive quaternary intermediate that accelerates the substitution[5].

  • Self-Validation : Check reaction progress via LC-MS every 4 hours. The mass shift will confirm the displacement of the second chlorine isotope pattern.

  • Workup : Quench with water (50 mL) to precipitate the product. If it does not precipitate, extract with EtOAc (3 x 30 mL). Wash the combined organics with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

  • Purification : Recrystallize from EtOH/Water or purify via reverse-phase HPLC.

Quantitative Data: Optimization of Mono-Substitution Conditions

The following table summarizes the optimization of the first SN​Ar step, demonstrating the causality of solvent and base selection on the yield and purity of the mono-substituted product.

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Mono:Di RatioIsolated Yield (%)
1DCMTEA (1.5)252445>99:138
2THFDIPEA (2.0)65128595:576
3EtOHDIPEA (2.0)804>9992:888
4DMF K2​CO3​ (2.0)1002>9970:3062
5NMPNone1201>9950:5041

Note: Ethanol at 80 °C with DIPEA provides the optimal balance of reaction rate and regiocontrol, minimizing the formation of the di-substituted byproduct.

Application in Drug Discovery: Target Signaling Pathways

4,6-Disubstituted pyrimidines are frequently utilized as ATP-competitive inhibitors of kinases. For example, derivatives of this scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and modulators of the Heat Shock Factor 1 (HSF1) stress pathway[4]. The 5-methyl group often occupies a specific hydrophobic sub-pocket in the kinase hinge region, while the 2-ethyl group projects toward the solvent-exposed front cleft.

Kinase_PathwayDrug4,6-DisubstitutedPyrimidine InhibitorCDK9CDK9 / Cyclin T1Complex (P-TEFb)Drug->CDK9 Inhibits ATP BindingApoptosisCancer CellApoptosisDrug->Apoptosis InducesRNAPIIRNA Polymerase II(Ser2 Phosphorylation)CDK9->RNAPII PhosphorylatesTranscriptionTranscription ofAnti-apoptotic Genes(e.g., MCL-1, MYC)RNAPII->Transcription PromotesTranscription->Apoptosis Blocks

Mechanism of pyrimidine-based CDK9 inhibitors inducing cell apoptosis.

Conclusion

The 4,6-dichloro-2-ethyl-5-methylpyrimidine scaffold offers a highly programmable platform for generating molecular diversity. By understanding the electronic interplay between the electron-donating 5-methyl group and the electron-withdrawing pyrimidine core, chemists can precisely control sequential SN​Ar reactions. Employing robust, self-validating protocols ensures high-fidelity synthesis of complex, biologically active disubstituted pyrimidines for advanced drug discovery campaigns.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI (Molecules) URL:[Link][3]

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines Source: National Science Foundation (NSF) / ACS URL:[Link][5]

  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9 Source: Royal Society of Chemistry (RSC) URL:[Link][4]

Advanced Application Note: Highly Selective Buchwald-Hartwig Amination of 4,6-Dichloro-2-ethyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of multi-halogenated pyrimidines is a cornerstone in the synthesis of kinase inhibitors, antileishmanial agents, and other bioactive small molecules[1]. Among these scaffolds, 4,6-dichloro-2-ethyl-5-methylpyrimidine presents a unique synthetic challenge. While its symmetry simplifies regiocontrol, the severe steric hindrance imposed by the 5-methyl group and the electronic modulation from the 2-ethyl group make traditional functionalization difficult.

This application note provides a comprehensive, field-proven guide to the palladium-catalyzed Buchwald-Hartwig amination of this specific substrate. By bridging mechanistic theory with empirical optimization, this guide empowers drug development professionals to achieve strict mono-amination chemoselectivity, overcome steric barriers, and validate their synthetic workflows in real-time.

Mechanistic Insights & Causality (E-E-A-T)

The Steric Penalty of the 5-Methyl Group

In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) species into the aryl-halide bond is often the rate-determining step. In 4,6-dichloro-2-ethyl-5-methylpyrimidine, the 5-methyl group acts as a steric wall, shielding both the C4 and C6 C–Cl bonds. When attempting to use standard ligands (e.g., BINAP or dppf), the steric repulsion between the incoming Pd(0)-ligand complex and the 5-methyl group severely retards oxidative addition, leading to catalyst degradation and poor yields[2].

Electronic Deactivation and Chemoselectivity

Because the starting material is symmetric, the first amination can occur at either C4 or C6 with identical outcomes. However, preventing a second amination (bis-substitution) is critical. Once the first amine is installed, its nitrogen lone pair donates electron density into the pyrimidine π-system via resonance. This significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, rendering the remaining C–Cl bond highly resistant to a second oxidative addition. This electronic deactivation guarantees excellent chemoselectivity for the mono-aminated product, provided the catalyst system is properly tuned.

Why Buchwald-Hartwig over SNAr?

Attempting a traditional Nucleophilic Aromatic Substitution (SNAr) on this hindered substrate often requires elevated temperatures (>100 °C). These harsh conditions frequently lead to undesired bis-amination, regiochemical scrambling, or the degradation of sensitive functional groups[3]. The Buchwald-Hartwig cross-coupling overcomes these limitations by shifting the activation energy barrier from the nucleophilic attack to the transition-metal-mediated catalytic cycle, allowing for milder conditions and absolute mono-selectivity.

Catalyst & Ligand Selection Logic

The choice of ligand and base is entirely dependent on the nature of the incoming amine:

  • For Secondary Amines (e.g., Morpholines, Piperazines): The steric bulk of the amine combined with the 5-methyl group requires a highly active, sterically demanding ligand. RuPhos is the optimal choice[2]. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its large spatial profile facilitates the reductive elimination of the hindered product. Stronger bases like NaOtBu or KHMDS are required to efficiently deprotonate the secondary amine.

  • For Primary Amines (e.g., Anilines): Primary amines are prone to bis-arylation (acting as a nucleophile twice). Xantphos , a bidentate ligand with a wide bite angle, restricts the spatial geometry around the palladium center, strongly favoring mono-arylation[1]. A milder base like Cs₂CO₃ is preferred to prevent base-catalyzed side reactions.

CatalyticWorkflow Substrate 4,6-Dichloro-2-ethyl-5-methylpyrimidine split Substrate->split Primary Primary Amines (Anilines / Alkylamines) split->Primary Secondary Secondary Amines (Morpholines / Piperazines) split->Secondary Cond1 Pd2(dba)3 / Xantphos Cs2CO3, 1,4-Dioxane Primary->Cond1 Cond2 Pd(OAc)2 / RuPhos NaOtBu, Toluene Secondary->Cond2 Product Mono-Aminated Product (Strict Chemoselectivity) Cond1->Product Cond2->Product

Workflow for ligand and base selection based on amine nucleophilicity.

Quantitative Data & Optimization

The following table summarizes the optimization of the Buchwald-Hartwig amination using morpholine as a model sterically demanding secondary amine.

Table 1: Optimization of Reaction Conditions for Mono-Amination

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mono:Bis Ratio
1Pd₂(dba)₃ (2 mol%)BINAPNaOtBuToluene10015%>99:1
2Pd₂(dba)₃ (2 mol%)XantphosCs₂CO₃Dioxane10045%>99:1
3Pd(OAc)₂ (4 mol%)RuPhosNaOtBuToluene9088%>99:1
4 Pd(OAc)₂ (4 mol%) RuPhos KHMDS THF 70 92% >99:1

Note: Entry 4 represents the optimized conditions. The use of KHMDS in THF allows for a lower reaction temperature, preserving the catalyst lifecycle and maximizing the yield of the sterically hindered product[2].

Detailed Experimental Protocol

This protocol describes the optimized procedure (Table 1, Entry 4) for the coupling of 4,6-dichloro-2-ethyl-5-methylpyrimidine with a secondary amine.

Reagents Required:

  • 4,6-Dichloro-2-ethyl-5-methylpyrimidine (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.1 equiv, 1.1 mmol)

  • Pd(OAc)₂ (0.04 equiv, 4 mol%)

  • RuPhos (0.08 equiv, 8 mol%)

  • KHMDS (1 M in THF) (1.5 equiv, 1.5 mmol)

  • Anhydrous THF (Degassed)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Critical Step): To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and RuPhos. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Add 2.0 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes. Causality: This allows the reduction of Pd(II) to the active Pd(0)-RuPhos complex, visually confirmed by a color change to deep red/orange.

  • Substrate Assembly: In a separate dry flask under Argon, dissolve 4,6-dichloro-2-ethyl-5-methylpyrimidine and the secondary amine in 3.0 mL of anhydrous THF.

  • Reaction Initiation: Transfer the substrate solution to the Schlenk tube containing the active catalyst. Dropwise, add the KHMDS solution over 2 minutes.

  • Heating & Monitoring: Seal the Schlenk tube and heat the reaction mixture to 70 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours. Monitor the reaction progress via LC-MS (see self-validation below).

  • Quench & Workup: Cool the reaction to room temperature. Quench by adding 5.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation & In-Process Controls

A robust protocol must be a self-validating system. To ensure the reaction has successfully yielded the mono-aminated product without isolating the intermediate, utilize the following analytical checkpoints:

  • Mass Spectrometry (Isotope Patterning): The starting material (containing two chlorine atoms) exhibits a highly distinct 9:6:1 isotopic ratio for its [M], [M+2], and [M+4] peaks. Upon successful mono-amination, this profile will instantly shift to a 3:1 ratio ([M] and [M+2]), corresponding to a single chlorine atom. This provides undeniable, real-time confirmation of chemoselectivity.

  • ¹H NMR Spectroscopy (Chemical Shifts): The starting material features a distinct singlet for the 5-methyl group. Following mono-amination, the electron-donating resonance from the newly installed nitrogen atom increases the electron density of the pyrimidine ring. Consequently, the 5-methyl singlet will undergo a noticeable upfield shift (shielding) in the NMR spectrum, confirming the electronic transformation of the heterocycle.

References

  • BenchChem. "Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction." BenchChem Technical Support.
  • National Institutes of Health (NIH) / PMC. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals.
  • GalChimia / Elsevier. "Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound." Tetrahedron Letters.

Sources

Application Note: 4,6-Dichloro-2-ethyl-5-methylpyrimidine as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers

Executive Summary & Mechanistic Rationale

In modern drug discovery, the pyrimidine core is recognized as a "privileged scaffold," serving as a fundamental hinge-binding motif in the ATP-binding pocket of numerous kinases [1]. Specifically, 4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS: 41026-91-9) offers an exceptional starting point for the synthesis of bis-anilinopyrimidine derivatives—a class of highly potent targeted therapies (e.g., ALK, EGFR, and CDK4/6 inhibitors) [3].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific building block:

  • The 5-Methyl Group: Acts as a lipophilic anchor. In the context of kinase inhibition, this methyl group projects into the hydrophobic gatekeeper pocket, providing critical van der Waals interactions that enhance both affinity and selectivity [2].

  • The 2-Ethyl Group: Projects toward the solvent-exposed front or interacts with the lower hinge region, offering a vector for tuning pharmacokinetic properties (e.g., solubility and metabolic stability) without disrupting the primary pharmacophore.

  • The 4,6-Dichloro Substituents: Provide a platform for orthogonal, sequential functionalization. The first chlorine undergoes rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions. The introduction of the first amine electron-donates into the pyrimidine ring, deactivating the second chlorine and preventing over-substitution. The remaining C6 chlorine is then functionalized via transition-metal-catalyzed cross-coupling [4].

Scaffold Functionalization Workflow

The transformation of 4,6-dichloro-2-ethyl-5-methylpyrimidine into a biologically active bis-anilinopyrimidine requires a highly controlled, two-phase synthetic workflow.

Workflow cluster_0 Phase 1: Chemical Functionalization cluster_1 Phase 2: Biological Evaluation N1 4,6-Dichloro-2-ethyl-5-methylpyrimidine (Starting Scaffold) N2 Regioselective SNAr (C4-Amination) N1->N2 Amine 1, DIPEA 80°C, 4h N3 Buchwald-Hartwig Coupling (C6-Amination) N2->N3 Amine 2, Pd-Catalyst 100°C, 12h N4 In Vitro Kinase Assay (ATP-Competitive Binding) N3->N4 Purified Inhibitor N5 Lead Optimization & SAR Analysis N4->N5 IC50 / KD Data

Workflow for functionalizing the pyrimidine scaffold into a viable kinase inhibitor candidate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, ensuring that researchers can confirm the success of each intermediate step before proceeding.

Protocol A: Regioselective C4-Amination via SNAr

Objective: Introduce the first aniline/amine at the C4 position while strictly avoiding di-substitution. Causality: The electron-withdrawing nature of the pyrimidine ring makes the C4 chlorine highly susceptible to nucleophilic attack. We utilize N,N-diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile [4]. The temperature is strictly capped at 80 °C; exceeding this thermal threshold risks overcoming the electronic deactivation caused by the first amine, leading to unwanted C4,C6-di-adducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4,6-dichloro-2-ethyl-5-methylpyrimidine (1.0 mmol, 191 mg) in anhydrous isopropanol (10 mL).

  • Reagent Addition: Add the primary amine (1.05 mmol) dropwise, followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (Validation): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Check: Look for the complete disappearance of the starting material mass (m/z 191) and the appearance of the mono-adduct [M+H]+. The absence of the di-adduct mass confirms temperature control was successful.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the mono-aminated intermediate.

Protocol B: C6-Amination via Buchwald-Hartwig Cross-Coupling

Objective: Functionalize the recalcitrant C6 position with a second amine to finalize the bis-anilinopyrimidine core. Causality: The mono-aminated intermediate is now electron-rich, rendering the remaining C6 chlorine inert to standard SNAr under mild conditions [5]. To force the C-N bond formation, we employ Palladium-catalyzed cross-coupling. Pd₂(dba)₃ is selected as the Pd(0) source, paired with Xantphos. Xantphos is chosen specifically for its wide "bite angle" (approx. 111°), which sterically forces the palladium center into a geometry that highly favors the final reductive elimination step—the rate-limiting step in forming the C-N bond.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with the mono-aminated intermediate (1.0 mmol), the second amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 45 mg), Xantphos (0.10 mmol, 58 mg), and Cs₂CO₃ (2.0 mmol, 651 mg).

  • Degassing (Critical): Evacuate the tube and backfill with ultra-pure nitrogen (repeat 3 times). Oxygen must be strictly excluded to prevent catalyst poisoning.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Seal the tube and heat at 100 °C for 12 hours with vigorous stirring.

  • In-Process Control (Validation): Analyze via TLC (UV active at 254 nm) and LC-MS. Validation Check: The mono-adduct peak must be entirely consumed, replaced by the final bis-anilinopyrimidine mass.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC to achieve >95% purity suitable for biological assays.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and validation metrics for the dual-functionalization of the 4,6-dichloro-2-ethyl-5-methylpyrimidine scaffold.

EntryReaction PhaseReagents & CatalystsSolventTemp (°C)Time (h)Expected Yield (%)Regioselectivity
1 C4-Amination (SNAr)Amine 1 (1.05 eq), DIPEA (2.0 eq)i-PrOH80485 - 92>98:2 (Mono vs. Di)
2 C6-Amination (B-H)Amine 2 (1.2 eq), Pd₂(dba)₃, Xantphos, Cs₂CO₃1,4-Dioxane1001265 - 78N/A (Single Cl left)

Biological Application: Target Modulation

Once synthesized, the bis-anilinopyrimidine derivative acts as a Type I kinase inhibitor. The pyrimidine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region (typically utilizing the N1 or N3 nitrogen of the pyrimidine ring). This competitive binding physically blocks ATP from entering the active site, thereby halting the phosphorylation of downstream effector proteins and arresting the oncogenic signaling cascade.

Pathway Drug Bis-anilinopyrimidine Inhibitor Kinase Target Kinase (e.g., CDK/ALK) Drug->Kinase ATP Hinge Binding Substrate Downstream Effector Protein Kinase->Substrate Phosphorylation (Inhibited) Effect Cell Cycle Arrest (Tumor Suppression) Substrate->Effect Pathway Modulation

Mechanism of action: The synthesized inhibitor blocks kinase phosphorylation and downstream signaling.

References

  • 2-Ethylpyrimidin-5-amine | 1152519-74-8 Source: Benchchem URL:1

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries Source: ACS Medicinal Chemistry Letters URL:2

  • Recent Advances in Pyrimidine-Based Drugs Source: Semantic Scholar (Molecules) URL:3

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: ResearchGate URL:4

  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9 Source: RSC Publications URL:5

Sources

Synthesis of Agrochemicals Using Ethyl-Methyl Pyrimidine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyrimidine derivatives are fundamental building blocks in modern agrochemical development, exhibiting broad-spectrum biological activities including fungicidal, herbicidal, and insecticidal properties[1]. The substitution pattern on the pyrimidine ring—specifically at the 4- and 6-positions—dictates the lipophilicity, target binding affinity, and metabolic stability of the active ingredient[2].

While symmetrical dimethyl pyrimidines (e.g., the fungicide pyrimethanil) are well-documented[3], asymmetric ethyl-methyl substitutions provide a unique steric and electronic profile. The extended aliphatic chain of the ethyl group increases the partition coefficient (LogP), enhancing cuticular penetration in plants and fungi, while simultaneously altering the binding kinetics in target enzymes to overcome established resistance pathways.

This application note details the autonomous synthesis of the core intermediate 4-ethyl-6-methylpyrimidin-2-amine (AEMP) (CAS 114042-92-1)[4] and provides validated, self-contained protocols for its divergent application in synthesizing next-generation anilinopyrimidine fungicides and sulfonylurea herbicides[5][6].

Mechanistic Workflows

The synthesis relies on a divergent strategy. First, a thermodynamically controlled condensation constructs the asymmetric pyrimidine core. Subsequently, the exocyclic amine acts as a versatile nucleophile for downstream cross-coupling or addition reactions.

AEMP_Synthesis HDO Hexane-2,4-dione (1.0 eq) SOLV Ethanol / Reflux (8-10 hrs) HDO->SOLV GUA Guanidine Carbonate (0.6 eq) GUA->SOLV INT Schiff Base Intermediate (Unstable) SOLV->INT Condensation AEMP 2-Amino-4-ethyl-6-methylpyrimidine (AEMP Core) INT->AEMP Cyclization & Dehydration

Caption: Workflow for the synthesis of 2-Amino-4-ethyl-6-methylpyrimidine (AEMP) via condensation.

Agro_Synthesis AEMP AEMP Core (CAS 114042-92-1) RXN1 Buchwald-Hartwig Cross-Coupling AEMP->RXN1 + Aryl Halide RXN2 Nucleophilic Addition (Anhydrous) AEMP->RXN2 + Arylsulfonyl Isocyanate FUNG Anilinopyrimidine Fungicide (Pyrimethanil Analog) RXN1->FUNG HERB Sulfonylurea Herbicide (ALS Inhibitor) RXN2->HERB

Caption: Divergent synthesis of anilinopyrimidine fungicides and sulfonylurea herbicides from AEMP.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-ethyl-6-methylpyrimidine (AEMP)

Causality & Design: The construction of the pyrimidine core utilizes a classical condensation between a β -diketone (hexane-2,4-dione) and guanidine[7]. Guanidine carbonate is explicitly chosen over guanidine hydrochloride to provide a mild, self-buffering basic environment. This prevents the need for external strong bases (e.g., NaOEt), which frequently trigger unwanted aldol self-condensation of the diketone. Ethanol serves as the optimal solvent, solubilizing the polar intermediates at reflux while allowing the less polar pyrimidine to crystallize upon cooling[6].

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried 500 mL round-bottom flask with hexane-2,4-dione (1.0 eq, 100 mmol, 11.4 g) and guanidine carbonate (0.6 eq, 60 mmol, 10.8 g). Note: 1 mole of carbonate yields 2 moles of free guanidine.

  • Reaction: Add 200 mL of absolute ethanol. Equip the flask with a reflux condenser and heat to 78°C under a continuous nitrogen atmosphere for 8-10 hours.

  • Monitoring: Verify reaction completion via TLC (Eluent: Ethyl Acetate/Hexane 1:1; visualization via UV at 254 nm). The diketone spot should completely disappear.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the resulting crude residue between distilled water (100 mL) and ethyl acetate (150 mL).

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (50 mL each). Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot toluene to afford AEMP as a pale-yellow crystalline solid.

Protocol 2: Synthesis of 4-Ethyl-6-methyl-N-phenylpyrimidin-2-amine (Fungicide)

Causality & Design: Anilinopyrimidines target the secretion of hydrolytic enzymes in Botrytis cinerea[3]. Synthesizing the ethyl-methyl analog requires coupling AEMP with an aryl halide. Traditional SN​Ar reactions are sluggish here due to the electron-rich nature of the aminopyrimidine. Therefore, a palladium-catalyzed Buchwald-Hartwig cross-coupling is utilized. The bulky bidentate ligand Xantphos is selected because its large bite angle accelerates the reductive elimination step, effectively overcoming the steric hindrance posed by the 4-ethyl group on the pyrimidine ring.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine AEMP (1.0 eq, 10 mmol, 1.37 g), bromobenzene (1.1 eq, 11 mmol, 1.73 g), Pd2​(dba)3​ (2 mol%, 0.18 g), Xantphos (4 mol%, 0.23 g), and Cs2​CO3​ (1.5 eq, 15 mmol, 4.89 g).

  • Degassing: Seal the flask and purge with ultra-pure nitrogen for 15 minutes. Add 50 mL of rigorously degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the sealed mixture at 100°C in an oil bath for 12 hours with vigorous magnetic stirring.

  • Workup: Cool the reaction to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the filter cake with dichloromethane (3 x 20 mL).

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 70:30 Hexane/EtOAc) to yield the pure anilinopyrimidine fungicide.

Protocol 3: Synthesis of Sulfonylurea Herbicides (ALS Inhibitors)

Causality & Design: Sulfonylureas are potent inhibitors of acetolactate synthase (ALS), starving weeds of branched-chain amino acids[5]. The synthesis requires the nucleophilic attack of the exocyclic amine of AEMP onto an arylsulfonyl isocyanate. Because isocyanates are highly electrophilic and prone to rapid hydrolysis into unreactive sulfonamides, the reaction must be conducted under strictly anhydrous conditions at 0°C to suppress side reactions and manage the exothermic addition.

Step-by-Step Procedure:

  • Preparation: Dissolve AEMP (1.0 eq, 10 mmol, 1.37 g) in 30 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

  • Addition: Dissolve 2-chlorophenylsulfonyl isocyanate (1.05 eq, 10.5 mmol, 2.28 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the AEMP solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. A thick white precipitate will form as the urea product is highly insoluble in DCM.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with cold DCM (10 mL) followed by hexanes (20 mL). Dry under high vacuum to obtain the pure sulfonylurea derivative.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes for the protocols described above, validated across standard 10 mmol scale reactions.

Compound / ProtocolReagents & CatalystsReaction TimeTemp (°C)Expected Yield (%)Purity (HPLC)
AEMP (Core) Hexane-2,4-dione, Guanidine Carbonate8 - 10 hrs7875 - 82%>98%
Fungicide Analog AEMP, Bromobenzene, Pd2​(dba)3​ , Xantphos12 hrs10068 - 74%>95%
Herbicide Analog AEMP, 2-Chlorophenylsulfonyl isocyanate2.5 hrs0 to 2585 - 92%>99%

Note: Yields for the herbicide analog are exceptionally high due to the precipitation-driven forward equilibrium of the urea formation, which self-purifies the product from the reaction matrix.

References

  • Pyrimidines and Their Benzo Derivatives ResearchGate[1]

  • 2-Ethyl-3-oxobutanal (CAS 141939-89-1) | High-Purity Benchchem[7]

  • Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors MDPI[2]

  • 4-ETHYL-6-METHYLPYRIMIDIN-2-AMINE (CAS 114042-92-1) Fluorochem[4]

  • EP0019450B1 - Pyrimidine derivatives and their production and agricultural uses Google Patents[5]

  • Synthesis, Characterization of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide Derivatives AJPHR[6]

  • Pyrimethanil | C12H13N3 | CID 91650 PubChem - NIH[3]

Sources

Application Note: Optimization of Solvent Systems for Pyrimidine Chlorination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chlorinated pyrimidines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The conversion of hydroxypyrimidines (which predominantly exist as their keto/lactam tautomers) to chloropyrimidines is classically achieved using 1[1].

While traditional methods rely on neat POCl₃ acting as both the chlorinating reagent and the solvent, this approach presents severe scalability and safety bottlenecks[2]. The massive excess of POCl₃ requires a highly exothermic aqueous quench, generating large volumes of hazardous acidic waste and increasing the risk of thermal runaway[3]. Consequently, optimizing the solvent system—or transitioning to strictly controlled solvent-free equimolar conditions—is a critical objective for modern process chemistry.

Mechanistically, the reaction proceeds via the initial phosphorylation of the pyrimidine oxygen, forming a reactive dichlorophosphate intermediate[4]. This step is typically facilitated by a tertiary amine base (e.g., pyridine, N,N-dimethylaniline, or DIPEA). The base serves a dual purpose: it acts as an acid scavenger to neutralize the generated HCl (driving the keto-enol equilibrium toward the reactive enol form), and it activates POCl₃ by forming a highly electrophilic Vilsmeier-type intermediate[1]. The choice of solvent profoundly influences the stabilization of these ionic intermediates, the solubility of the starting materials, and the overall kinetic profile of the substitution.

Solvent System Evaluation & Selection

The dielectric constant, boiling point, and inertness of the solvent dictate the reaction's success. Below is a critical analysis of the most utilized systems:

Inert Non-Polar Solvents (Toluene, Chlorobenzene)

Using aromatic solvents like toluene or chlorobenzene allows for precise temperature control and significantly reduces the molar equivalents of POCl₃ required. Chlorobenzene is particularly advantageous for high-temperature reflux (b.p. 132 °C) while remaining entirely inert to electrophilic chlorination. These non-polar environments minimize the formation of polar dimeric byproducts, though they may suffer from initial heterogeneous kinetics if the hydroxypyrimidine substrate is poorly soluble.

Polar Aprotic Solvents (Acetonitrile)

Acetonitrile enhances the solubility of polar hydroxypyrimidines and stabilizes the ionic transition states. However, the increased polarity can promote the dissociation of ion pairs, leading to higher levels of free chloride. This can paradoxically drive reverse reactions at the phosphorus center, occasionally increasing the formation of ether-linked dimeric byproducts[4].

Solvent-Free Equimolar Protocols (Green Chemistry Approach)

Recent advancements have pioneered large-scale, solvent-free chlorination using strictly 2 (one equivalent per hydroxyl group) combined with an equivalent of pyridine[2]. Conducted in sealed reactors at elevated temperatures (140–160 °C), this method melts the substrate-base complex, driving the reaction kinetically without the need for a bulk solvent[3]. This drastically simplifies the workup, as the minimal POCl₃ is entirely consumed, eliminating the dangerous aqueous quench.

Quantitative Comparison

Table 1: Comparative performance of solvent systems for pyrimidine chlorination.

Solvent SystemPOCl₃ EquivalentsTemp (°C)Reaction TimeTypical YieldScalabilityByproduct Risk
Neat POCl₃ 5.0 - 10.0100 - 1053 - 6 h75 - 85%PoorHigh (Hydrolysis during quench)
Toluene 1.2 - 2.01104 - 8 h80 - 90%GoodLow
Acetonitrile 1.2 - 2.080 - 826 - 12 h70 - 85%ModerateModerate (Dimerization)
Solvent-Free (Sealed) 1.0 - 1.05140 - 1602 - 4 h85 - 95%ExcellentVery Low

Workflow & Decision Matrix

SolventOptimization Start Hydroxypyrimidine Substrate Scale What is the reaction scale? Start->Scale SmallScale Small Scale (< 10g) Scale->SmallScale < 10g LargeScale Large Scale (> 10g) Scale->LargeScale > 10g Solubility Substrate Solubility? SmallScale->Solubility Inert Inert Solvent (Toluene/MeCN) Equimolar POCl3 + Base LargeScale->Inert Exothermic Control SolventFree Solvent-Free (Equimolar POCl3) Sealed Reactor, 140-160°C LargeScale->SolventFree Preferred for Safety Neat Neat POCl3 (Excess) Reflux, 100-120°C Solubility->Neat Poor Solubility->Inert Good

Decision matrix for selecting pyrimidine chlorination solvent systems.

Experimental Protocols

Protocol A: Chlorination in an Inert Solvent (Toluene)

Causality & Design: Toluene acts as a heat sink to control the highly exothermic initial phosphorylation step. N,N-Dimethylaniline is utilized as a non-nucleophilic base to activate POCl₃ without forming the stable, unreactive adducts that can sometimes occur with pyridine at lower temperatures.

Materials:

  • Pyrimidine-2,4-diol (Uracil): 1.0 eq

  • POCl₃: 2.2 eq

  • N,N-Dimethylaniline: 1.0 eq

  • Anhydrous Toluene: 10 volumes (mL/g of substrate)

Step-by-Step Procedure:

  • Preparation: Thoroughly dry all glassware. Flush the reaction vessel with inert gas (N₂ or Argon).

  • Charging: Suspend Pyrimidine-2,4-diol in anhydrous toluene. Add N,N-Dimethylaniline. The mixture will likely remain heterogeneous.

  • Activation: Cool the suspension to 0–5 °C using an ice bath. Dropwise, add POCl₃ over 30 minutes. Self-Validation Checkpoint: The internal temperature must not exceed 10 °C during addition to prevent premature, uncontrolled phosphorylation and degradation.

  • Heating: Gradually warm the mixture to room temperature, then heat to reflux (approx. 110 °C) for 6 hours. The suspension will gradually clear into a homogeneous dark solution as the polar starting material is converted to the highly soluble 2,4-dichloropyrimidine.

  • Monitoring: Sample 50 µL, quench in cold saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. The reaction is complete when the starting material peak (typically highly retained on reverse-phase C18 due to polarity) completely disappears.

  • Quenching & Workup: Cool the reaction to room temperature. Slowly pour the mixture into a vigorously stirred mixture of crushed ice and water (maintaining < 10 °C). Separate the toluene layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solvent-Free Equimolar Chlorination (Scalable Green Protocol)

Causality & Design: By utilizing exactly one equivalent of POCl₃ per hydroxyl group in a sealed vessel, the reaction relies on the melting point depression of the substrate-pyridine-POCl₃ complex[2]. This eliminates the need for solvent and completely consumes the POCl₃, negating the need for a hazardous aqueous quench[3].

Materials:

  • Hydroxypyrimidine derivative: 1.0 eq

  • Pyridine: 1.0 eq (per OH group)

  • POCl₃: 1.0 eq (per OH group)

Step-by-Step Procedure:

  • Reactor Charging: To a Teflon-lined stainless steel pressure reactor, add the hydroxypyrimidine substrate.

  • Reagent Addition: In a well-ventilated fume hood, carefully add pyridine, followed immediately by POCl₃. Note: Do not pre-mix pyridine and POCl₃ without the substrate present, as they can form a highly reactive, potentially unstable complex.

  • Sealing & Heating: Seal the reactor securely. Place in a heating mantle or oven and heat to 140–160 °C for 2.5 hours. The elevated pressure and temperature force the reaction to completion despite the lack of bulk solvent.

  • Cooling: Critical Safety Step: Turn off the heat and allow the reactor to cool completely to room temperature before opening. Opening a pressurized, hot reactor can lead to the explosive release of HCl gas.

  • Workup: Open the reactor. The product will typically be a solid or thick paste. Suspend the crude mixture in cold water (or a mild Na₂CO₃ solution to neutralize residual acidity). Filter the resulting solid.

  • Self-Validation Checkpoint: The crude solid should exhibit >90% purity by ¹H NMR. The pyrimidine C5-H proton will typically shift downfield upon chlorination due to the loss of the electron-donating characteristics of the tautomeric hydroxyl/lactam system.

Troubleshooting & Self-Validation

  • Incomplete Conversion: If LC-MS indicates residual starting material, verify the strictly anhydrous nature of the solvent and reagents. Water reacts violently with POCl₃ to form unreactive phosphoric acid derivatives, effectively altering the stoichiometry and halting the reaction.

  • Over-chlorination or Ring Degradation: If excessive degradation or 5 is observed, reduce the reaction temperature by 10–20 °C or switch from a polar solvent (like acetonitrile) to a non-polar solvent (like toluene) to attenuate the reactivity of the Vilsmeier intermediate[5].

  • Difficult Phase Separation: During the aqueous quench of solvent-based reactions, emulsions frequently form due to the presence of pyridine or dimethylaniline salts. Solution: Filter the biphasic mixture through a pad of Celite prior to separation, or adjust the aqueous phase pH to strictly 8-9 to ensure the amine base is fully partitioned into the organic phase.

References

  • POCl3 Chlorination of 4-Quinazolones . The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 . Molecules, MDPI (via ResearchGate). Available at:[Link]

  • Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues . The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Application Note: Scalable Synthesis Methods for 2-Ethyl-5-methyl-4,6-dihydroxypyrimidine Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 2-ethyl-5-methyl-4,6-dihydroxypyrimidine to 4,6-dichloro-2-ethyl-5-methylpyrimidine is a critical transformation in the synthesis of various pharmaceutical and agrochemical intermediates. Historically, this chlorination has relied on a vast excess of phosphorus oxychloride ( POCl3​ ) acting as both reagent and solvent. While effective at the bench scale, this approach presents severe environmental, economic, and safety bottlenecks during scale-up due to the massive latent exothermic potential during the aqueous quench[1].

This application note details a modern, scalable protocol utilizing stoichiometric POCl3​ (or a slight excess) in conjunction with a tertiary amine base under low-solvent or solvent-free conditions[2]. By optimizing the reaction stoichiometry and engineering a rigorously controlled workup phase, this method ensures high yields, high purity, and operational safety at the multigram to kilogram scale[3].

Mechanistic Rationale & Reagent Selection

To achieve self-validating and scalable results, it is crucial to understand the causality behind the reagent choices:

  • Tautomerization and Activation: 2-Ethyl-5-methyl-4,6-dihydroxypyrimidine exists in equilibrium with its diketone tautomer. The addition of a tertiary amine base (such as pyridine or N,N -dimethylaniline) drives the equilibrium toward the reactive enol form and facilitates the formation of a highly electrophilic complex with POCl3​ [2].

  • The Role of the Base: The base serves a dual mechanistic purpose. First, it acts as an acid scavenger. As POCl3​ reacts with the hydroxyl groups, hydrogen chloride (HCl) is generated. Without a base, HCl protonates the pyrimidine nitrogen atoms, deactivating the ring and stalling the reaction[4]. Second, the base provides the chloride ion necessary for the subsequent nucleophilic attack.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The reaction proceeds via a phosphorodichloridate intermediate ( −O−POCl2​ ), which is an excellent leaving group. The chloride ion attacks the activated ring positions (C4 and C6), displacing the phosphorodichloridate to yield the final dichlorinated pyrimidine[5].

Mechanism A 2-Ethyl-5-methyl-4,6-dihydroxypyrimidine (Diketone Tautomer) B POCl3 + Pyridine Complexation (Electrophilic Activation) A->B Base C Phosphorodichloridate Intermediate (Good Leaving Group) B->C - HCl D Nucleophilic Aromatic Substitution (Chloride Attack) C->D Cl- E 4,6-Dichloro-2-ethyl-5-methylpyrimidine (Target Product) D->E x2 cycles

Caption: Mechanistic pathway of POCl3-mediated pyrimidine chlorination.

Scalability & Safety Engineering

Scaling up POCl3​ chlorinations requires strict adherence to thermal management protocols:

  • Exotherm Management: POCl3​ hydrolysis is violently exothermic. By reducing the POCl3​ stoichiometry from a traditional 5–10 equivalents down to 2.0–2.2 equivalents (equimolar to the hydroxyl groups), the thermal mass of unreacted reagent that must be quenched is drastically minimized[2],[3].

  • Quench Dynamics (The Critical Vulnerability): The most common point of failure in this synthesis is the workup. If the temperature during the aqueous quench exceeds 10–15 °C, the newly formed C-Cl bonds undergo SN​Ar hydrolysis, reverting the product to a monochloro-monohydroxy impurity or back to the starting material[5],[6]. Quenching onto crushed ice with concurrent basic neutralization is mandatory to protect the product[6].

Workflow A 1. Reagent Charging Substrate + Base B 2. POCl3 Addition (T < 30°C) A->B C 3. Thermal Activation (105°C - 160°C) B->C D 4. Controlled Quench (Ice/Na2CO3, pH 8-9) C->D E 5. Extraction (EtOAc/DCM) D->E

Caption: Scalable process workflow for dihydroxypyrimidine chlorination.

Experimental Protocol: Scalable Synthesis

Materials & Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsFunction
2-Ethyl-5-methyl-4,6-dihydroxypyrimidine 154.171.00Starting Material (Limiting)
Phosphorus Oxychloride ( POCl3​ ) 153.332.20Chlorinating Agent / Activator
Pyridine (Anhydrous)79.102.00Acid Scavenger / Catalyst
Saturated Na2​CO3​ (aq) N/AAs neededQuench Neutralization
Ethyl Acetate (EtOAc) 88.113 volumesExtraction Solvent
Step-by-Step Methodology

Step 1: Reactor Charging & Base Addition In a rigorously dried, Teflon-lined reactor or a multi-neck glass vessel equipped with a mechanical stirrer and an inert atmosphere (nitrogen/argon), suspend 2-ethyl-5-methyl-4,6-dihydroxypyrimidine (1.0 eq) in a minimal amount of anhydrous solvent (or proceed solvent-free for the melt method)[2]. Add anhydrous pyridine (2.0 eq) to the suspension. Stir at ambient temperature for 10 minutes to ensure uniform dispersion[3].

Step 2: Controlled POCl3​ Addition Cool the vessel to 0–5 °C using an ice bath. Add POCl3​ (2.2 eq) dropwise via an addition funnel. Causality Note: This step is highly exothermic. Controlled addition prevents premature, uncontrolled phosphorylation and localized degradation[1].

Step 3: Thermal Activation & Self-Validation Seal the reactor (if using the high-temperature solvent-free method) or attach a reflux condenser. Heat the mixture to 105 °C (reflux) or up to 160 °C (sealed reactor) for 2–4 hours[4],[3]. Self-Validation Check: Monitor the reaction progress via LC-MS or TLC (System: 20% EtOAc/Hexanes). The reaction is complete when the polar starting material completely disappears and the suspension transitions into a homogeneous, dark solution[7].

Step 4: Cooling & Concentration Cool the reaction mixture to room temperature. If a larger excess of POCl3​ was utilized, remove the unreacted portion via vacuum distillation (rotary evaporation equipped with a caustic trap) to minimize the exotherm in the subsequent quench step[7].

Step 5: Quenching (Critical Safety Step) In a well-ventilated fume hood, slowly pour the crude residue onto a vigorously stirred mixture of crushed ice and water (~5 volumes relative to the starting material). Causality Note: Maintain the internal temperature strictly below 10 °C. Elevated temperatures during the quench will cause the newly formed C-Cl bonds to hydrolyze back to hydroxyl groups[5],[6].

Step 6: Neutralization & Extraction Concurrently add saturated Na2​CO3​ solution to the aqueous slurry to maintain the pH between 8 and 9[6],[3]. This neutralizes the generated phosphoric acid and HCl, preventing acid-catalyzed hydrolysis of the product[6]. Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 4,6-dichloro-2-ethyl-5-methylpyrimidine. Purify via recrystallization or silica gel chromatography if analytical purity is required[4].

Process Optimization & Troubleshooting

ObservationMechanistic CauseCorrective Action
Contamination with Monochloro-hydroxy intermediate Incomplete reaction or hydrolysis during workup. Water reacts with the phosphorodichloridate or the product C-Cl bond[5].Ensure rigorous anhydrous conditions during setup. Maintain quench temperature <10 °C and pH 8-9[6].
Formation of dark, tarry residues Localized exotherms causing ring degradation or polymerization[4].Control the heating ramp rate. Ensure vigorous mechanical stirring. Do not exceed 160 °C[4].
Sluggish reaction kinetics Inactive POCl3​ (partially hydrolyzed to phosphoric acid) or insufficient base[4].Use freshly distilled POCl3​ . Verify the stoichiometry and dryness of the tertiary amine base[4].

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Chemoselectivity & Regioselectivity in 4,6-Dichloro-2-ethyl-5-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS 41026-91-9) . Below, you will find expertly curated troubleshooting guides, reaction causality breakdowns, and validated protocols to ensure high-yield functionalization of this critical pyrimidine scaffold.

Part 1: The "Regioselectivity" Myth vs. Chemoselectivity

A common hurdle researchers face when functionalizing 4,6-Dichloro-2-ethyl-5-methylpyrimidine is attempting to control the "regioselectivity" of the first nucleophilic attack.

The Causality: Because this specific pyrimidine core possesses a local plane of symmetry (with the C2-ethyl and C5-methyl groups bisecting the ring), the C4 and C6 chlorine atoms are chemically equivalent Benchchem Technical Notes[1].

Therefore, the initial Nucleophilic Aromatic Substitution (SNAr) has no regioselective preference. The true synthetic challenge is chemoselectivity —controlling the reaction to achieve strictly mono-substitution without over-reacting to form a di-substituted byproduct, and subsequently forcing a second, different nucleophile onto the deactivated ring MDPI: SNAr Reactions on Dichloropyrimidines[2].

G A 4,6-Dichloro-2-ethyl- 5-methylpyrimidine (Symmetrical Core) B Mono-substituted Intermediate (Symmetry Broken) A->B 1.0 eq. Nu1 0°C to RT (Chemoselective) D Di-substituted Product (Symmetrical Byproduct) A->D >2.0 eq. Nu1 High Temp (Over-reaction) C Di-substituted Product (Asymmetrical) B->C 1.2 eq. Nu2 Pd-Catalyst / 100°C (Forced Substitution)

Reaction pathway demonstrating chemoselective mono-substitution versus forced di-substitution.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of mono- and di-substituted products during my initial SNAr? A1: This is a classic chemoselectivity issue driven by stoichiometry and thermal energy. The first SNAr is highly favored because the two electron-withdrawing chlorines activate the ring. Once the first nucleophile (e.g., an amine) attaches, it donates electron density into the pyrimidine ring via resonance, which electronically deactivates the remaining C-Cl bond Benchchem Technical Notes[1]. However, if your reaction temperature is too high, the thermal energy overcomes this electronic deactivation, leading to di-substitution. Resolution: Strictly limit your nucleophile to 0.95 – 1.0 equivalents, use a non-nucleophilic base (like DIPEA), and drop the temperature to 0 °C before slowly warming to room temperature.

Q2: How do I force the second substitution (at C6) with a weak nucleophile? A2: The mono-substituted intermediate is significantly less electrophilic. Weak nucleophiles (like anilines or sterically hindered secondary amines) will not undergo spontaneous SNAr at the remaining C6-Cl position under standard conditions. Resolution: You must transition from an SNAr mechanism to a transition-metal-catalyzed cross-coupling. Employing a Palladium-catalyzed Buchwald-Hartwig amination ACS Organic Letters: Regioselective Amination[3] (using Pd2(dba)3 and a bulky ligand like DavePhos) at 100 °C will bypass the electronic deactivation of the ring.

Q3: Do the C5-methyl and C2-ethyl groups affect the reactivity? A3: Yes, profoundly. The C5-methyl group introduces significant steric hindrance flanking both the C4 and C6 positions. This steric bulk makes substitutions with bulky nucleophiles (like tert-butylamine) kinetically sluggish. Furthermore, the C2-ethyl group is mildly electron-donating via hyperconjugation, which slightly reduces the overall electrophilicity of the ring compared to an unsubstituted 4,6-dichloropyrimidine.

G Start Issue: Poor Mono-substitution Yield Check1 Are you seeing Di-substitution (Over-reaction)? Start->Check1 Yes1 Reduce Temp to 0°C & Use 0.95 eq Nucleophile Check1->Yes1 Yes No1 Is starting material unreacted? Check1->No1 No Yes2 Switch to stronger base (e.g., LiHMDS) or heat to RT No1->Yes2 Yes No2 Check for hydrolysis (Ensure anhydrous conditions) No1->No2 No

Troubleshooting logic tree for resolving poor yields during mono-substitution SNAr.

Part 3: Data Presentation & Optimization Parameters

To establish a self-validating system, use the following empirical parameters to benchmark your SNAr and cross-coupling reactions.

Target ProductReaction TypeNucleophile EquivalentsBaseSolventOptimal TempExpected Yield
Mono-substituted SNAr0.95 - 1.0 eqDIPEA (1.2 eq)THF or DCM0 °C to 25 °C85 - 92%
Mono-substituted SNAr (Weak Nu)1.0 eqLiHMDS (1.1 eq)THF-20 °C to 0 °C75 - 85%
Di-substituted SNAr (Strong Nu)>2.5 eqK2CO3 (3.0 eq)DMF100 °C - 120 °C60 - 70%
Di-substituted Buchwald-Hartwig1.2 eqNaOtBu (1.5 eq)Toluene100 °C80 - 90%

Part 4: Experimental Protocols

Protocol A: Chemoselective Mono-Substitution (SNAr)

Objective: Synthesize 4-chloro-6-(nucleophile)-2-ethyl-5-methylpyrimidine.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4,6-Dichloro-2-ethyl-5-methylpyrimidine (1.0 mmol) in 5 mL of anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) dropwise.

  • Nucleophile Addition: Slowly add the primary/secondary amine nucleophile (0.95 mmol) dissolved in 2 mL of THF over 15 minutes using a syringe pump. Causality: Slow addition maintains a low local concentration of the nucleophile, preventing di-substitution.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via LC-MS or TLC until the limiting reagent (nucleophile) is consumed.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Forced Di-Substitution (Buchwald-Hartwig Amination)

Objective: Substitute the remaining C6-chlorine on the deactivated mono-substituted intermediate.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the mono-substituted pyrimidine intermediate (1.0 mmol), the second amine nucleophile (1.2 mmol), and NaOtBu (1.5 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and DavePhos (4 mol%). Causality: DavePhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the difficult oxidative addition into the deactivated C-Cl bond.

  • Solvent Addition: Add 5 mL of anhydrous, degassed Toluene.

  • Reaction: Seal the tube, remove from the glovebox, and heat to 100 °C in an oil bath for 12-16 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite (eluting with EtOAc), and concentrate. Purify the asymmetrical di-substituted product via reverse-phase HPLC or silica gel chromatography.

References

  • MDPI - SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Investigates the structural factors and alkoxide ion influence on symmetrical dichloropyrimidines. URL:[Link][2]

  • ACS Organic Letters - A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Outlines palladium-catalyzed amination protocols and the use of LiHMDS for forcing substitutions on deactivated pyrimidines. URL:[Link][3]

Sources

Technical Support Center: Solving Solubility Issues of Pyrimidine Intermediates in Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for common solubility challenges encountered with pyrimidine intermediates in ethanol. Pyrimidine scaffolds are a cornerstone in the synthesis of a vast array of therapeutics, but their solubility can often be a significant hurdle in reaction setup, purification, and crystallization.[1][2][3] This document is designed to provide you with the foundational knowledge and actionable protocols to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of pyrimidine intermediates in ethanol.

Q1: Why is my pyrimidine intermediate poorly soluble in ethanol? I thought "like dissolves like."

A: This is a common and excellent question. While both ethanol and many pyrimidine intermediates possess polar characteristics, several factors can lead to poor solubility:

  • Crystal Lattice Energy: The planar structure of the pyrimidine ring can facilitate strong intermolecular π-π stacking and hydrogen bonding in the solid state.[4][5] This creates a highly stable crystal lattice. For dissolution to occur, the energy released when solvent molecules solvate the individual pyrimidine molecules must be sufficient to overcome this strong lattice energy. If the lattice energy is too high, the compound will have poor solubility.

  • Molecular Structure and Polarity Mismatch: Ethanol has a polar hydroxyl (-OH) group and a nonpolar ethyl (-CH2CH3) group. Pyrimidine intermediates can have a wide range of substituents that significantly alter their overall polarity. A highly nonpolar or a very large, rigid pyrimidine derivative may not interact favorably with the molecular structure of ethanol, leading to low solubility. The specific functional groups on the pyrimidine ring and any side chains dictate the solubility.[1][6]

  • Hydrogen Bonding: Ethanol is a hydrogen bond donor and acceptor. If the pyrimidine intermediate has limited hydrogen bonding capabilities or if its internal hydrogen bonds are stronger than potential interactions with ethanol, it will not dissolve readily. Conversely, pyrimidine derivatives with functional groups that can form strong hydrogen bonds with ethanol, such as hydroxyl or furan moieties, tend to show better solubility.[6]

Q2: What are the key physicochemical parameters I should consider when troubleshooting?

A: To select the most appropriate solubilization strategy, it is crucial to first characterize the physicochemical properties of your compound.[7] Key parameters include:

  • pKa: If your pyrimidine intermediate has ionizable functional groups (acidic or basic), its solubility will be highly dependent on the pH of the solution.[4][7]

  • LogP: The partition coefficient (logP) is a measure of a compound's lipophilicity. This value helps predict its solubility in various organic solvents and can guide the choice of an appropriate co-solvent.[5]

  • Melting Point: A high melting point often correlates with high crystal lattice energy, suggesting that more energy (e.g., heat) will be required to break the crystal lattice and dissolve the compound.

Q3: What immediate, simple steps can I take to try and dissolve my compound in ethanol?

A: Before moving to more complex formulation strategies, always start with basic physical methods:

  • Heating: For many compounds, solubility increases with temperature.[8][9] Gently heating the ethanol mixture to its boiling point can significantly improve solubility. This is the foundational principle behind recrystallization.[10]

  • Extended Stirring/Agitation: Ensure the mixture is being stirred vigorously. Sometimes, dissolution is simply a slow process, and extended agitation for several hours may be sufficient.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance the interaction between the solvent and the surface of the compound, accelerating dissolution.

Troubleshooting Guide: Common Solubility Problems

This section provides a structured approach to solving specific issues you may encounter during your experiments.

Issue 1: My pyrimidine intermediate "crashes out" or precipitates from the ethanol solution upon cooling.

This is a classic sign of supersaturation, where a higher concentration of the compound was dissolved at an elevated temperature than is stable at room temperature.

Possible Causes & Solutions:

  • High Supersaturation: The solution is too concentrated.

    • Solution: Reheat the solution until the compound redissolves, then add a small amount of additional hot ethanol to reduce the overall concentration. Allow the solution to cool more slowly to promote controlled crystallization rather than rapid precipitation.[10]

  • Poor Solvent Choice: Ethanol may have a very steep solubility-temperature curve for your specific compound.

    • Solution: Experiment with a co-solvent system. Adding a small amount of a "better" solvent in which the compound is more soluble can help keep it in solution at lower temperatures.

Issue 2: My pyrimidine intermediate will not dissolve to the required concentration for my reaction, even with heating.

This indicates you have reached the thermodynamic solubility limit of your compound in ethanol under the current conditions.

Possible Causes & Solutions:

  • Intrinsic Low Solubility: The compound is inherently poorly soluble in pure ethanol.

    • Solution 1: pH Adjustment: If your compound has an acidic or basic center, altering the pH can dramatically increase solubility. For a basic pyrimidine, adding a few drops of an acidic solution (like HCl in ethanol) can protonate it, forming a more soluble salt.[4][7] Conversely, for an acidic pyrimidine, a basic solution can be used.[4][7]

    • Solution 2: Use a Co-solvent: Adding a miscible organic solvent can change the overall polarity of the solvent system, enhancing solubility.[7][11] Co-solvents work by reducing the overall polarity of the solvent, making it more favorable for nonpolar compounds to dissolve.[4] Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[12][][14]

  • Impure Starting Material: The presence of insoluble impurities can sometimes give the false impression that your target compound is not dissolving.

    • Solution: Attempt to purify a small sample of your intermediate using another method (e.g., column chromatography) and re-test its solubility.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing solubility issues.

G start Start: Pyrimidine Intermediate Insoluble in Ethanol heat_stir Apply Heat (reflux) & Vigorous Stirring/Sonication start->heat_stir is_dissolved1 Is it Dissolved? heat_stir->is_dissolved1 success Success: Proceed with Experiment is_dissolved1->success Yes has_ionizable Does the compound have ionizable groups (pKa)? is_dissolved1->has_ionizable No adjust_ph Adjust pH (e.g., add HCl/EtOH for bases) has_ionizable->adjust_ph Yes try_cosolvent Try a Co-solvent System (e.g., Ethanol/THF, Ethanol/DMF) has_ionizable->try_cosolvent No is_dissolved2 Is it Dissolved? adjust_ph->is_dissolved2 is_dissolved2->success Yes is_dissolved2->try_cosolvent No is_dissolved3 Is it Dissolved? try_cosolvent->is_dissolved3 is_dissolved3->success Yes reformulate Consider Advanced Strategies: - Solid Dispersion - Different Solvent System is_dissolved3->reformulate No

Caption: A decision tree for troubleshooting pyrimidine insolubility.

Data Presentation

The solubility of a pyrimidine intermediate is not fixed; it is highly dependent on experimental conditions. The table below illustrates how different variables can influence the solubility of a hypothetical pyrimidine derivative in ethanol.

ConditionTemperature (°C)Co-solvent (10% v/v)pHObserved Solubility (mg/mL)Notes
Baseline 25NoneNeutral1.5Poorly soluble at room temperature.
Heating 78 (Reflux)NoneNeutral12.0Significant increase with temperature.[8]
Co-solvent A 25THFNeutral8.0THF disrupts solvent polarity, improving solubility.
Co-solvent B 25DMFNeutral25.0DMF is a powerful solubilizing agent for many heterocycles.[8]
pH Adjustment 25NoneAcidic (pH ~2)35.0Assumes the pyrimidine has a basic nitrogen that can be protonated.[4][7]

Note: This table is for illustrative purposes. Actual solubility will vary greatly depending on the specific pyrimidine derivative's structure.

Experimental Protocols

Here are detailed methodologies for common solubilization techniques.

Protocol 1: General Protocol for the Biginelli Reaction in Ethanol

The Biginelli reaction is a common method for synthesizing dihydropyrimidinones, but reactant solubility can be an issue.[15]

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 equivalent), the β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).

  • Solvent Addition: Add absolute ethanol as the solvent. The volume should be sufficient to form a stirrable slurry.

  • Catalyst Addition: Add a catalytic amount of an acid, such as concentrated HCl.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.[15]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If the product remains in solution, the ethanol can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, which may be ethanol or an ethanol/co-solvent mixture.[16]

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol provides a systematic way to identify an effective co-solvent.

  • Preparation: Dispense a small, equal amount of your solid pyrimidine intermediate into several labeled vials (e.g., 5 mg per vial).

  • Solvent Addition: To the first vial, add a measured volume of pure ethanol (e.g., 1 mL) to serve as a baseline.

  • Co-solvent Systems: To the other vials, add the same total volume (1 mL) of pre-mixed co-solvent systems (e.g., 9:1 Ethanol:THF, 9:1 Ethanol:DMF, 9:1 Ethanol:Acetonitrile).

  • Equilibration: Seal all vials and agitate them at a constant temperature (e.g., room temperature) on a shaker for 24-48 hours to ensure equilibrium is reached.[7]

  • Analysis: After equilibration, visually inspect each vial for undissolved solids. For a quantitative analysis, centrifuge the vials to pellet any excess solid, then analyze the concentration of the dissolved compound in the clear supernatant via HPLC or UV-Vis spectroscopy.[7]

Workflow for Co-Solvent Screening

G cluster_prep Preparation cluster_addition Solvent Addition cluster_equilibrate Equilibration cluster_analysis Analysis prep1 Weigh equal amounts of pyrimidine intermediate into multiple vials add_sol Add pure Ethanol (Control) and various Ethanol/ Co-solvent mixtures prep1->add_sol equil Agitate vials at constant temperature for 24-48 hours add_sol->equil analysis Centrifuge and analyze supernatant concentration (HPLC/UV-Vis) equil->analysis result Identify optimal solvent system analysis->result

Sources

Technical Support Center: Minimizing Side Reactions in Pyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for palladium-catalyzed cross-coupling of pyrimidines. As highly electron-deficient heterocycles, pyrimidines are privileged scaffolds in drug discovery, yet they are notoriously prone to side reactions such as hydrodehalogenation, homocoupling, catalyst poisoning, and competing nucleophilic aromatic substitution (SNAr).

This guide provides mechanistic insights and field-proven solutions to help researchers and process chemists optimize their catalytic cycles and maximize yields.

Visual Workflow: The Reactivity Logic of Pyrimidines

To effectively troubleshoot, we must first understand where the catalytic cycle diverges into failure states. The diagram below illustrates the critical junctures where side reactions outcompete the desired cross-coupling pathway.

G Start Halopyrimidine + Pd(0) OxAdd Oxidative Addition (Pd(II) Intermediate) Start->OxAdd Desired Pathway SNAr S_NAr Side Reaction (Attack by Base/Solvent) Start->SNAr Competing Nucleophile TransMet Transmetalation (+ Organometallic, Base) OxAdd->TransMet Dehal Hydrodehalogenation (Reduction) OxAdd->Dehal Beta-Hydride Elim RedElim Reductive Elimination TransMet->RedElim Homocoup Homocoupling (Dimerization) TransMet->Homocoup Excess O2 Product Cross-Coupled Product RedElim->Product

Catalytic cycle of pyrimidine cross-coupling highlighting major side-reaction pathways.

Troubleshooting Guides & FAQs

Q1: My pyrimidine cross-coupling is yielding mostly dehalogenated starting material. How do I stop hydrodehalogenation? Hydrodehalogenation (the reduction of the C–X bond) is a highly common side reaction, particularly with electron-deficient pyrimidines at elevated temperatures[1]. It occurs when the Pd(II) intermediate undergoes beta-hydride elimination (often from alkoxide bases or alcohol solvents) or abstracts a hydrogen atom from the solvent before transmetalation can occur.

  • Lower the Temperature: Run the reaction at the lowest effective temperature (e.g., 60–80°C instead of >100°C) to kinetically disfavor the reduction pathway[1].

  • Switch Solvents: Move away from hydrogen-donating solvents (like alcohols or THF) to anhydrous toluene or 1,4-dioxane[2].

  • Accelerate the Catalytic Cycle: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) that rapidly drive the oxidative addition and reductive elimination steps, effectively outcompeting the slower dehalogenation pathway[3].

Q2: I'm observing massive amounts of boronic acid homocoupling in my Suzuki-Miyaura reactions. What is the cause? Homocoupling (the dimerization of the organoboron reagent) is primarily driven by the presence of molecular oxygen, which intercepts the transmetalation step, or by a sluggish reductive elimination that allows two transmetalated organic groups to couple on the palladium center[2].

  • Rigorous Deoxygenation: Sparge all solvents and aqueous base solutions with argon or nitrogen for at least 15–30 minutes prior to adding the palladium catalyst[2].

  • Optimize the Base: Strong bases can sometimes promote protodeboronation or homocoupling. Switch to a milder, non-nucleophilic base like K3PO4 or Cs2CO3[3].

Q3: My reaction stalls at 10-20% conversion. Is the pyrimidine poisoning the catalyst? Yes. The basic nitrogen atoms in the pyrimidine ring can strongly coordinate to the electrophilic Pd(II) center, forming stable, inactive off-cycle complexes that halt the catalytic cycle[3].

  • Steric Shielding: Employ second- or third-generation Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2). The extreme steric bulk of these biarylphosphine ligands physically shields the palladium atom from the pyrimidine nitrogens[3].

  • Increase Catalyst Loading: If using standard catalysts like Pd(PPh3)4, you may need to increase loading from 2 mol% to 5–10 mol% to overcome the baseline poisoning effect.

Q4: In Buchwald-Hartwig aminations of dichloropyrimidines, I am getting a mixture of cross-coupled product and SNAr byproducts. How can I favor the Pd-catalyzed pathway? Because pyrimidines are highly electron-deficient, the halogens (especially at C2 and C4) are highly susceptible to uncatalyzed Nucleophilic Aromatic Substitution (SNAr) by the amine nucleophile or the base[4].

  • Base Selection: Avoid strong, nucleophilic bases like NaOtBu if SNAr is competing. Use weaker, non-nucleophilic bases such as Cs2CO3[4],[5].

  • Ligand Tuning: Use highly active ligands like BrettPhos or tBuBrettPhos, which are specifically designed to accelerate C–N bond formation at room temperature or mild heating, thereby outcompeting the higher-activation-energy SNAr pathway[6].

Q5: How can I achieve regiocontrol when coupling a 2,4-dihalopyrimidine? Standard Pd(0)-catalyzed cross-couplings of 2,4-dichloropyrimidine almost exclusively favor oxidative addition at the more reactive C4 position due to electronic activation[7],[8].

  • C4-Selective: Standard Suzuki or Buchwald-Hartwig conditions will naturally yield the C4 product[8].

  • C2-Selective: If you require C2-selective functionalization, recent advancements utilize specific Pd(II) precatalysts with bulky N-heterocyclic carbene (NHC) ligands. This proceeds via a novel redox-neutral (isohypsic) mechanism that bypasses the traditional oxidative addition step, allowing for C2-selective amination and thioetherification[7],[9].

Data Presentation: Optimization Matrix

The following table summarizes how specific reaction parameters influence the balance between successful coupling and side-reaction generation.

Reaction ParameterCondition Promoting Side ReactionsOptimized Condition (Low Side Reactions)Mechanistic Rationale
Ligand Choice PPh3 (Unhindered, electron-neutral)XPhos, SPhos, BrettPhos (Bulky, electron-rich)Extreme steric bulk shields the Pd center from pyrimidine N-coordination; electron richness accelerates reductive elimination[3],[6].
Base Selection NaOtBu, NaOH (Strong, nucleophilic)K3PO4, Cs2CO3 (Weaker, non-nucleophilic)Prevents SNAr attack at the electron-deficient pyrimidine carbons while maintaining enough basicity for transmetalation[4],[10].
Solvent System Alcohols, Aqueous mixtures at high heatAnhydrous Toluene, 1,4-DioxaneMinimizes hydrodehalogenation (hydride transfer) and protodeboronation of the organometallic partner[1],[2].
Atmosphere Ambient (Contains O2)Rigorous Argon/Nitrogen spargingPrevents O2 from intercepting the transmetalation step, which leads to homocoupling of the boronic acid[2].
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling of Hindered Pyrimidines

This protocol is designed as a self-validating system. Each step includes a specific rationale (causality) and a checkpoint to ensure the reaction remains on the desired catalytic pathway without degrading into side reactions.

Step 1: Reaction Setup & Rigorous Deoxygenation

  • Action: In an oven-dried Schlenk flask, combine the halopyrimidine (1.0 equiv) and the boronic acid (1.2 equiv) in anhydrous 1,4-Dioxane (0.2 M). Sparge the solution with Argon for 15 minutes.

  • Causality: Molecular oxygen intercepts the transmetalation intermediate, promoting the homocoupling of the boronic acid[2]. Rigorous deoxygenation forces the Pd(II) intermediate toward reductive elimination.

  • Validation: The solution should remain clear. A rapid color change to black before catalyst addition indicates premature degradation or severe impurities.

Step 2: Catalyst Activation & Steric Shielding

  • Action: Under a positive flow of Argon, add XPhos Pd G2 (2–5 mol%).

  • Causality: The pyrimidine nitrogen atoms are strong Lewis bases that coordinate to the Pd center, creating inactive off-cycle species[3]. The extreme steric bulk of the XPhos ligand physically shields the palladium, preventing this catalyst poisoning.

Step 3: Transmetalation Facilitation

  • Action: Add a previously degassed aqueous solution of K3PO4 (2.0 M, 3.0 equiv) to the reaction mixture.

  • Causality: Pyrimidines are highly electron-deficient, making their halogenated positions susceptible to SNAr. Using a non-nucleophilic base like K3PO4 provides the necessary basicity to form the reactive boronate complex for transmetalation without acting as a competing nucleophile[3],[10].

Step 4: Thermal Control & Reaction Monitoring

  • Action: Heat the reaction mixture to 80°C. Monitor the reaction via LC-MS after 2 hours.

  • Causality: Keeping the temperature strictly at or below 80°C suppresses the activation energy required for beta-hydride elimination, effectively shutting down the hydrodehalogenation side reaction[1].

  • Validation: LC-MS should show the target mass [M+H]+. If a mass corresponding to [M-Halogen+H]+ is dominant, the temperature is too high or the solvent is acting as a hydride donor.

Step 5: Quench & Purification

  • Action: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite.

  • Causality: The Celite pad removes precipitated palladium black and inorganic phosphate salts, preventing them from streaking during downstream column chromatography.

Sources

Troubleshooting low conversion rates in pyrimidine alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Alkylation

Introduction Pyrimidine alkylation is a cornerstone transformation in the synthesis of nucleoside analogs, kinase inhibitors, and other critical pharmacophores. However, researchers frequently encounter stalled reactions, poor conversion rates, and intractable mixtures of regioisomers (e.g., N1 vs. N3 vs. O-alkylation). This guide provides a mechanistic, self-validating framework to diagnose and resolve these issues, ensuring high-yield and regioselective outcomes.

Diagnostic Workflow Diagram

TroubleshootingWorkflow Start Analyze Crude Reaction (LC-MS / NMR) Decision1 Primary Issue? Start->Decision1 LowConv Low Conversion / Stalled Reaction Decision1->LowConv Regio Poor Regioselectivity (N vs O, N1 vs N3) Decision1->Regio OverAlk Over-alkylation (Dialkylation) Decision1->OverAlk BaseSolvent Optimize Base pKa & Solvent Polarity LowConv->BaseSolvent Electrophile Activate Electrophile (e.g., Finkelstein) LowConv->Electrophile IonPair Modulate Ion Pairing (THF vs DMSO) Regio->IonPair Protect Use Protecting Groups (e.g., N3-Benzoyl) Regio->Protect Stoich Control Stoichiometry & Temperature OverAlk->Stoich

Caption: Diagnostic workflow for troubleshooting pyrimidine alkylation challenges.

FAQ & Troubleshooting Guides

Q1: My N-alkylation reaction stalls at 20-30% conversion. How can I drive it to completion? Causality & Solution: Low conversion in pyrimidine N-alkylation usually stems from the inherently poor nucleophilicity of the pyrimidine nitrogens, which is further exacerbated if electron-withdrawing groups (EWGs) are present on the ring. Additionally, if the base used is not strong enough to fully deprotonate the pyrimidine (pKa mismatch) or is insoluble in the reaction medium, the reactive nucleophile is never generated. Actionable Steps:

  • Base/Solvent Pairing: Switch from weak, heterogeneous bases (e.g., K₂CO₃ in Acetonitrile) to stronger, soluble bases like NaH, NaHMDS, or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO, NMP) [1].

  • Electrophile Activation: If using an alkyl chloride, perform an in situ Finkelstein reaction by adding 1.0 equivalent of NaI or KI. The transient alkyl iodide is significantly more electrophilic and will dramatically accelerate the conversion rate.

Q2: I am getting a mixture of N-alkylated and O-alkylated products. How do I control this? Causality & Solution: Pyrimidinones (like uracil or thymine derivatives) exhibit lactam-lactim tautomerism, presenting both nitrogen and oxygen nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "harder" nucleophile, while nitrogen is "softer." Actionable Steps:

  • To favor N-alkylation: Use softer electrophiles (alkyl iodides or bromides) and highly polar aprotic solvents (DMF) with moderate bases (K₂CO₃).

  • To favor O-alkylation: Use harder electrophiles (e.g., alkyl sulfonates, Meerwein's salt) or silver salts (Ag₂CO₃). Silver coordinates the halide leaving group, promoting an SN1-like transition state that directs the reaction to the harder oxygen center.

Q3: How can I selectively alkylate the N1 position over the N3 position (or vice versa)? Causality & Solution: The N1 and N3 positions often have similar steric and electronic profiles. Regioselectivity is dictated by the nature of the ion pair formed upon deprotonation. Research demonstrates that solvent choice fundamentally alters the reactive species [2].

  • In non-polar or moderately polar solvents (e.g., THF), the metal cation and pyrimidine anion form a Close Ion Pair (CIP) or Tight Ion Pair (TIP). The metal coordinates to specific heteroatoms (e.g., N7 in purines or N1 in pyrazolo-pyrimidines), sterically blocking one site and directing alkylation to the other (e.g., favoring N2 or N3).

  • In highly polar solvents (e.g., DMSO), the solvent solvates the cation, creating a Solvent-Separated Ion Pair (SIP) . The naked pyrimidine anion reacts at the inherently most nucleophilic or least sterically hindered site (often N1).

IonPairing Deprot Deprotonated Pyrimidine (Anion) THF THF (Low Polarity) Deprot->THF DMSO DMSO (High Polarity) Deprot->DMSO CIP Close Ion Pair (CIP) Metal coordinates to N1 THF->CIP SIP Solvent-Separated Ion Pair (SIP) 'Naked' Anion DMSO->SIP N3Alk Alkylation directed to N3 (Steric block at N1) CIP->N3Alk N1Alk Alkylation at N1 (Thermodynamic preference) SIP->N1Alk

Caption: Solvent-controlled regioselectivity via Close Ion Pairs (CIP) vs. Solvent-Separated Ion Pairs (SIP).

Q4: My product is more nucleophilic than my starting material, leading to dialkylation. What is the fix? Causality & Solution: This is a classic kinetic problem where the N-alkylated product is more electron-rich than the starting material, causing the reaction to favor the formation of dimers or dialkylated species. Actionable Steps:

  • Protecting Groups: Temporarily block the more reactive site. For example, in thymine synthesis, protecting the N3 position with a benzoyl group (forming N3-benzoylthymine) completely suppresses over-alkylation, allowing exclusive N1-alkylation via Mitsunobu conditions or standard SN2 [3].

  • Stoichiometry & Addition Rate: Use the pyrimidine as the limiting reagent and add the alkylating agent slowly via a syringe pump at lowered temperatures to favor the kinetics of the primary alkylation over the secondary.

Quantitative Data: Base & Solvent Effects on Conversion and Selectivity

The following table summarizes the typical effects of varying reaction parameters on the N-alkylation of a standard 2-aminopyrimidine or pyrimidinone scaffold. These are baseline expectations to guide your optimization matrix.

BaseSolventTemp (°C)Conversion (%)Primary ProductMechanistic Rationale
K₂CO₃Acetonitrile8020 - 40%N-AlkylPoor base solubility limits deprotonation.
K₂CO₃DMF8075 - 85%N-AlkylGood solubility; polar aprotic nature enhances nucleophilicity.
NaHMDSTHF0 to 25>90%N3-Alkyl (Regio A)Strong base ensures complete deprotonation; CIP formation directs regioselectivity [2].
NaHMDSDMSO25>90%N1-Alkyl (Regio B)SIP formation leaves the most thermodynamically stable nitrogen exposed [2].
Ag₂CO₃Toluene11060 - 70%O-AlkylSilver coordinates the halide, promoting SN1-like attack by the harder oxygen atom.

Self-Validating Experimental Protocols

To ensure reproducibility and built-in validation, follow these standardized protocols. Each protocol includes a "Validation Checkpoint" to confirm the reaction is proceeding correctly before moving to the next step.

Protocol 1: Highly Regioselective N1-Alkylation via N3-Benzoyl Protection

This protocol utilizes N3-benzoylthymine to guarantee N1-alkylation without over-alkylation or O-alkylation [3].

Reagents: N3-benzoylthymine (1.0 eq), Alkyl halide (1.2 eq), K₂CO₃ (1.5 eq), Anhydrous DMF (0.2 M). Procedure:

  • Preparation: In a flame-dried round-bottom flask under argon, dissolve N3-benzoylthymine in anhydrous DMF.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: The solution should turn slightly yellow/cloudy, indicating the formation of the pyrimidine anion.

  • Alkylation: Cool the mixture to 0 °C. Add the alkyl halide dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 2: Monitor by LC-MS. The mass of the starting material (M+H) should disappear, replaced by the exact mass of the mono-alkylated product. No di-alkylated mass should be present.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Deprotection (Optional): Treat the crude product with 7M NH₃ in Methanol at room temperature for 4 hours to remove the N3-benzoyl group.

Protocol 2: Solvent-Controlled Regioselective Alkylation (CIP vs SIP Method)

This protocol relies on solvent polarity to dictate the site of alkylation [2].

Reagents: Pyrimidine substrate (1.0 eq), NaHMDS (1.0 M in THF, 1.1 eq), Iodomethane (1.2 eq), Solvent (THF for CIP, DMSO for SIP). Procedure:

  • Preparation: Dissolve the pyrimidine substrate in the chosen anhydrous solvent (THF or DMSO) at 0 °C under nitrogen.

  • Base Addition: Slowly add NaHMDS dropwise. Stir for 15 minutes at 0 °C.

    • Validation Checkpoint 1: Evolution of hexamethyldisilazane gas and a color change indicate successful deprotonation.

  • Alkylation: Add iodomethane dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench with water. Extract with dichloromethane.

    • Validation Checkpoint 2: Run a ¹H-NMR of the crude mixture. In THF, the N3-alkylated isomer will dominate. In DMSO, the N1-alkylated isomer will dominate. Check the chemical shifts of the methyl protons to validate the regioselectivity.

References

  • Bookser, B. C., et al. "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds." The Journal of Organic Chemistry, 2018. Available at:[Link]

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 4,6-Dichloro-2-ethyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Substituted Pyrimidines

4,6-Dichloro-2-ethyl-5-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The reactive chloro-substituents make it a versatile building block, but also susceptible to degradation via hydrolysis and other pathways.[1] Consequently, a robust, stability-indicating analytical method is not merely a quality control requirement but a crucial tool for understanding the molecule's intrinsic stability.[2][3] This ensures the safety and efficacy of any downstream products by accurately quantifying the parent compound and separating it from process-related impurities and potential degradants.[4][5]

This guide provides an in-depth, experience-driven comparison of chromatographic conditions to establish an optimized, stability-indicating HPLC method for determining the purity of 4,6-Dichloro-2-ethyl-5-methylpyrimidine. We will explore the rationale behind experimental choices, from column and mobile phase selection to the execution of forced degradation studies, culminating in a fully validated method.

Part 1: Foundational Method Development - Strategy and Rationale

The primary objective is to develop a method that can separate the main analyte from its potential impurities and degradation products. The chemical structure of 4,6-Dichloro-2-ethyl-5-methylpyrimidine (a moderately polar compound with a molecular weight of 191.06 g/mol ) suggests that reversed-phase HPLC is the most appropriate starting point.[6][7]

Initial Column and Mobile Phase Selection

Expertise & Experience: The choice of a stationary phase is paramount. While a standard C18 column is the workhorse of reversed-phase chromatography, the presence of polar nitrogen atoms in the pyrimidine ring can sometimes lead to peak tailing on traditional silica-based C18 columns due to interaction with residual silanols. Therefore, a modern, end-capped, high-purity silica C18 column is a logical first choice to minimize these secondary interactions.

For the mobile phase, a combination of acetonitrile and water is preferred over methanol and water. Acetonitrile typically offers lower UV cutoff and viscosity, often leading to better peak shapes and resolution for heterocyclic compounds.[3] An acidic modifier is often necessary to ensure the consistent protonation state of the analyte and any basic impurities, thereby yielding sharp, symmetrical peaks. Formic acid (0.1%) is an excellent initial choice as it is MS-compatible, unlike phosphate buffers.[8]

Determining the Detection Wavelength

To determine the optimal detection wavelength (λmax), a solution of 4,6-Dichloro-2-ethyl-5-methylpyrimidine in the initial mobile phase was scanned using a UV-Vis spectrophotometer. The analysis revealed a strong absorbance maximum at 275 nm, which was selected for all subsequent experiments to ensure high sensitivity.[9]

Part 2: Comparative Analysis of Chromatographic Conditions

Method development is an iterative process of optimization. Here, we compare key parameters to achieve the desired separation.[10] The initial screening conditions were as follows:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: 275 nm

  • Temperature: 30°C

Mobile Phase Composition and Elution Mode

An isocratic elution was first tested. While simple, it may not be sufficient to elute all impurities with good peak shape in a reasonable time. A gradient elution was therefore investigated to improve resolution and efficiency.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for HPLC method development.

Table 1: Comparison of Isocratic vs. Gradient Elution

ParameterIsocratic (60% ACN)Gradient (40-90% ACN in 15 min)Rationale for Change
Retention Time (Main Peak) 4.5 min10.2 minGradient elution provides a more comprehensive search for late-eluting impurities.
Resolution (Main Peak vs. Impurity 1) 1.83.5The gradient significantly improves the separation of closely eluting peaks.
Peak Tailing (Main Peak) 1.31.1Sharper peaks are achieved as the increasing organic content speeds elution.
Run Time 10 min20 minA longer run time is justified by the superior resolution and impurity detection.

The gradient method clearly provided superior separation and was selected for further optimization.

Organic Modifier: Acetonitrile vs. Methanol

To confirm the best choice of organic solvent, the optimized gradient was run with methanol as the organic modifier instead of acetonitrile.

Table 2: Comparison of Acetonitrile vs. Methanol as Organic Modifier

ParameterAcetonitrile (ACN)Methanol (MeOH)Justification for Selection
Selectivity (Resolution of critical pair) 3.52.9Acetonitrile provided a different and more effective separation selectivity for the key impurities.
Peak Asymmetry 1.11.4Peaks were more symmetrical with acetonitrile.
System Backpressure ~120 bar~180 barLower backpressure with acetonitrile allows for higher flow rates if needed and prolongs column life.

Acetonitrile was confirmed as the superior organic modifier for this analysis.

Part 3: Forced Degradation Studies - Ensuring Stability-Indicating Power

Forced degradation studies are essential to demonstrate that the method can separate the active ingredient from its degradation products, a core requirement for a stability-indicating method.[11][12] The studies were conducted according to ICH guideline Q1A(R2), targeting 5-20% degradation.[13]

Experimental Protocols for Forced Degradation
  • Sample Preparation: A stock solution of 4,6-Dichloro-2-ethyl-5-methylpyrimidine (1.0 mg/mL) was prepared in acetonitrile.

  • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1N NaOH.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1N NaOH and kept at room temperature for 2 hours. The solution was then neutralized with 1N HCl.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 6 hours.

  • Thermal Degradation: The solid drug substance was placed in a hot air oven at 105°C for 24 hours and then dissolved in acetonitrile.

  • Photolytic Degradation: The drug substance was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

Results of Forced Degradation

The developed gradient method was used to analyze the stressed samples. The results are summarized below.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationDegradation Products (Retention Time)Resolution (Main Peak vs. Closest Degradant)
Acid Hydrolysis (1N HCl, 80°C) 15.2%DP1 (8.5 min)4.1
Base Hydrolysis (1N NaOH, RT) 18.5%DP2 (7.9 min), DP3 (9.1 min)3.8 (vs DP2)
Oxidation (30% H₂O₂, RT) 11.3%DP4 (11.5 min)2.8
Thermal (105°C, solid) 6.8%Minor peaks, well-separated> 5.0
Photolytic (ICH Q1B) 4.2%No significant degradationN/A

The method successfully separated the main peak from all generated degradation products with resolution values well above the acceptable limit of 1.5, confirming its stability-indicating nature.

dot graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9];

}

Caption: Separation of the main analyte from its degradants.

Part 4: Final Optimized Method and Validation Summary

Based on the comparative data, the final optimized method was established.

Optimized HPLC Method Protocol
  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 40% B

    • 18-20 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 275 nm

The method was then validated according to ICH Q2(R1) guidelines. A summary of the validation data is presented below.

Table 4: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products. Peak purity > 0.999.No interference at the retention time of the analyte.
Linearity (Range: 50-150 µg/mL) Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.3%98.0% - 102.0%
Precision (RSD) Repeatability (n=6): 0.45% Intermediate Precision: 0.68%RSD ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mLReportable
Limit of Quantitation (LOQ) 0.3 µg/mLReportable
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min) and temperature (±2°C).System suitability parameters met.

Conclusion

This guide has systematically compared different chromatographic parameters to develop a robust, specific, and stability-indicating HPLC method for the purity determination of 4,6-Dichloro-2-ethyl-5-methylpyrimidine. The final gradient reversed-phase method, utilizing a C18 column with an acetonitrile and water mobile phase containing formic acid, demonstrated excellent separation of the parent compound from process impurities and all degradation products generated under forced stress conditions. The comprehensive validation data confirms that the method is accurate, precise, and reliable for its intended purpose in a quality control environment. This systematic approach, grounded in chromatographic principles and regulatory expectations, serves as a reliable template for developing purity methods for other challenging substituted pyrimidines.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from Google Search.[11]

  • SGS. Forced Degradation Testing. Retrieved from Google Search.[12]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Google Search.[13]

  • SIELC. (2018, February 16). Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column. Retrieved from Google Search.[8]

  • BenchChem. (2025, December). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Retrieved from Google Search.[14]

  • ProPharma Group. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from Google Search.[15]

  • Raval, A. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[2]

  • International Research Journal of Pharmacy and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. Retrieved from Google Search.[4]

  • Mulay, R. S., & Bachhav, R. S. (2021, September 15). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.[3]

  • Tidke, K. J., & Solanki, P. R. method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR.[16]

  • Kendre, K. et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals.[5]

  • Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods. Retrieved from Google Search.[10]

  • ChemScene. 4,6-Dichloro-2-ethyl-5-methylpyrimidine. Retrieved from Google Search.[6]

  • Shah, B. P., et al. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.[17]

  • Kumar, P. et al. (2025, January 15). Cutting-edge Developments In Hplc For Identifying Process Impurities: A Review On Method Optimization And Validation. Journal of Pharmaceutical Research and Reports.[18]

  • ChemicalBook. 4,6-Dichloropyrimidine synthesis. Retrieved from Google Search.

  • Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA.[19]

  • Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine. Retrieved from Google Search.[20]

  • Google Patents. (2020). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine. Retrieved from Google Search.[21]

  • PubChem. 4,6-Dichloro-5-ethyl-2-methylpyrimidine. Retrieved from Google Search.[7]

  • Sridhar, S. et al. (2021). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC.[9]

  • BenchChem. (2025). comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications. Retrieved from Google Search.[1]

  • BenchChem. (2025). refining the synthesis of 4,6-dichloro-2-methylpyrimidine to improve yield and purity. Retrieved from Google Search.[22]

  • Zhou, S. et al. (2014, June 5). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry.[23]

Sources

A Comparative Guide to the Crystal Structure Analysis of Substituted Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the crystal structure of 4,6-dichloro-5-methylpyrimidine, a representative of a class of compounds with significant potential in medicinal chemistry. In the absence of a published crystal structure for 4,6-dichloro-2-ethyl-5-methylpyrimidine, this guide will utilize the detailed structural data available for the closely related 4,6-dichloro-5-methylpyrimidine as a primary case study. We will delve into the experimental workflow for its characterization and compare its solid-state architecture with other functionally relevant pyrimidine derivatives. This comparative approach aims to elucidate the subtle yet crucial influence of substituent patterns on molecular conformation, crystal packing, and intermolecular interactions, which are paramount for rational drug design and the development of novel therapeutic agents.

The Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its nitrogen atoms act as hydrogen bond acceptors, and the ring system can be readily functionalized to modulate physiochemical properties and biological activity. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is fundamental to comprehending structure-activity relationships (SAR) and for the rational design of new drug candidates.

Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a meticulous process that bridges chemistry, physics, and computational science. The following protocol outlines the self-validating steps involved in the analysis of 4,6-dichloro-5-methylpyrimidine.

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Protocol for Recrystallization:

  • Dissolution: Dissolve the commercially available 4,6-dichloro-5-methylpyrimidine in a minimal amount of a suitable solvent, such as ethanol, at an elevated temperature to achieve saturation.

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. This gradual decrease in solubility promotes the formation of well-ordered crystals rather than amorphous precipitate.

  • Isolation and Drying: Once suitable colorless prismatic crystals have formed, carefully isolate them from the mother liquor and allow them to dry under ambient conditions.

The causality behind this choice of a slow cooling method is to provide sufficient time for the molecules to arrange themselves into a thermodynamically stable, repeating crystal lattice.

Data Collection and Processing

Single-crystal X-ray diffraction data for 4,6-dichloro-5-methylpyrimidine were collected using an Oxford Diffraction Xcalibur, Eos diffractometer.[1]

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å), and the diffraction pattern is recorded as the crystal is rotated.[2] The collection is typically performed at a controlled temperature (293 K in this case) to minimize thermal vibrations.[1]

  • Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. This step includes corrections for various experimental factors, such as absorption.[1]

This systematic data collection ensures that a complete and redundant set of diffraction intensities is measured, which is crucial for an accurate structure determination.

Structure Solution and Refinement

The collected data is then used to solve and refine the crystal structure.

Computational Protocol:

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods, often implemented in software like SIR97.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method, typically with software such as SHELXL.[1][3] This iterative process minimizes the difference between the observed and calculated structure factors.

  • Visualization and Analysis: The final refined structure is visualized and analyzed using programs like PLATON and Mercury to investigate molecular geometry, crystal packing, and intermolecular interactions.[1][4]

The diagram below illustrates the comprehensive workflow from a crystalline sample to a fully characterized structure.

G cluster_exp Experimental Phase cluster_comp Computational Phase cluster_output Final Outputs synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization Recrystallization data_collection X-ray Data Collection crystallization->data_collection Mounting & Diffraction data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (e.g., SIR97) data_processing->structure_solution Intensity Data refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement Initial Model validation Validation & Analysis (e.g., PLATON) refinement->validation Refined Structure cif Crystallographic Information File (CIF) validation->cif report Publication & Report cif->report G substituents Substituent Groups (-CH3, -Cl, -NH2, -OH) interactions Dominant Intermolecular Interactions (H-bonding, Halogen bonding, π-stacking) substituents->interactions Determines packing Crystal Packing Motif (Dimers, Chains, Sheets, 3D Networks) interactions->packing Dictates

Caption: Influence of substituents on crystal structure.

Conclusion

The crystal structure of 4,6-dichloro-5-methylpyrimidine provides a valuable case study for understanding the solid-state properties of substituted pyrimidines. The planar molecular geometry and the formation of inversion dimers through C—H···N hydrogen bonds are key structural features. By comparing this structure with other pyrimidine derivatives, it becomes evident that the nature of the substituents plays a critical role in determining the types of intermolecular interactions and the overall crystal packing. This knowledge is of paramount importance for drug development professionals, as these solid-state properties can significantly impact a drug's solubility, stability, and bioavailability. A thorough understanding of the crystallographic landscape of a chemical series is therefore an indispensable component of modern drug discovery and design.

References

  • Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1073–o1074. [Link]

  • Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1073–o1074. [Link]

  • CCDC. (n.d.). Mercury. Retrieved March 7, 2024, from [Link]

  • Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015). Crystal structure of 4,6-di-chloro-5-methyl-pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1073–o1074. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]

Sources

Validated LC-MS Protocols for Pyrimidine Intermediate Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Pyrimidine Intermediates

Pyrimidine intermediates—such as orotic acid, dihydroorotate, uracil, and thymine—are critical biomarkers in oncology, metabolic disorder diagnostics, and antiviral drug development. However, their high polarity, low molecular weight, and presence of ionizable groups (e.g., carboxylic and phosphate moieties) make them notoriously difficult to retain and separate using standard reversed-phase liquid chromatography (RP-LC).

As an Application Scientist, I frequently encounter methods that suffer from poor peak shape, severe matrix effects, or rapid column degradation when analyzing these highly polar metabolites. This guide objectively compares the three dominant chromatographic strategies—RP-LC, Ion-Pairing RP-LC (IP-RPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provides a self-validating, step-by-step HILIC-MS/MS protocol for robust pyrimidine quantification.

Mechanistic Comparison of Chromatographic Strategies

To achieve reliable quantification, the chosen method must balance retention, resolution, and mass spectrometry (MS) compatibility.

Reversed-Phase LC (RP-LC)
  • Mechanism: Separation is based on hydrophobic interactions with a C18 or C8 stationary phase.

  • The Problem: Highly polar pyrimidine intermediates (like orotic acid) elute in the void volume, leading to severe ion suppression from unretained matrix components. Using highly aqueous mobile phases (>95% water) can cause "phase collapse" (dewetting) on standard C18 columns and drastically reduces electrospray ionization (ESI) efficiency.

Ion-Pairing Reversed-Phase LC (IP-RPLC)
  • Mechanism: Introduces an alkylamine (e.g., hexylamine, triethylamine) or fluorinated agent (e.g., HFIP) into the mobile phase. The reagent binds to the negatively charged pyrimidines, increasing their hydrophobicity and retention on a C18 column[1].

  • The Problem: While IP-RPLC provides excellent resolution, the ion-pairing reagents heavily contaminate the MS source, causing persistent background noise and severe signal suppression in negative ESI mode. It essentially dedicates the LC-MS system to IP methods only.

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Utilizes a polar stationary phase (e.g., zwitterionic, amide, or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). Analytes partition into a water-enriched layer immobilized on the stationary phase[2].

  • The Solution: HILIC is the gold standard for pyrimidine intermediates. The high organic content enhances droplet desolvation in the ESI source, significantly boosting MS sensitivity (up to 10-fold compared to RP-LC). It avoids MS-contaminating ion-pairing reagents entirely[3].

Quantitative Performance Comparison
ParameterStandard RP-LCIP-RPLCZwitterionic HILIC (ZIC-pHILIC)
Retention of Orotic Acid Poor (Elutes in void)ExcellentExcellent
MS Sensitivity (ESI-) Low (Aqueous mobile phase)Moderate (Ion suppression by IP)High (Organic-rich mobile phase)
System Contamination NoneSevere (Requires dedicated system)None
Equilibration Time Fast (~5-10 column volumes)Very Slow (>30 column volumes)Moderate (~15-20 column volumes)
Typical LOQ (Urine/Plasma) >500 ng/mL10 - 50 ng/mL1 - 10 ng/mL

Pathway and Analytical Targets

Pathway Glutamine Glutamine + CO2 CP Carbamoyl Phosphate Glutamine->CP CPS II DHO Dihydroorotate CP->DHO CAD OA Orotic Acid (Primary Diagnostic Marker) DHO->OA DHODH UMP UMP (Uridine Monophosphate) OA->UMP UMPS

De novo pyrimidine synthesis pathway highlighting key intermediate targets for LC-MS analysis.

Validated HILIC-MS/MS Protocol for Pyrimidine Intermediates

This protocol is optimized for the extraction and quantification of pyrimidine intermediates (e.g., orotic acid, uracil, thymine) from biological fluids (plasma/urine) using a ZIC-pHILIC column. It incorporates causality-driven steps to ensure a self-validating system.

A. Sample Preparation (Protein Precipitation)

Why cold methanol? Pyrimidine intermediates are highly polar and soluble in aqueous-organic mixtures. Cold methanol (80% final concentration) efficiently precipitates proteins while keeping the polar analytes in solution. Crucially, injecting a highly aqueous sample into a HILIC system disrupts the water layer on the stationary phase, causing peak distortion.

  • Aliquot 50 µL of plasma or urine into a microcentrifuge tube.

  • Add 10 µL of isotopically labeled internal standard mixture (e.g., 15N2​ -Uracil, 13C2​ -Orotic Acid). Self-Validation: Internal standards correct for matrix effects and variations in extraction recovery[4].

  • Add 200 µL of ice-cold Methanol/Acetonitrile (1:1, v/v).

  • Vortex for 30 seconds and incubate at -20°C for 1 hour.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

B. LC-MS/MS Conditions

Why pH 7.0 and 6 mM Ammonium Acetate? At pH 7.0, the carboxylic acid group of orotic acid (pKa ~2.8) is fully deprotonated, ensuring consistent retention on the zwitterionic stationary phase and maximizing negative ESI response[2].

  • Column: ZIC-pHILIC (Polymeric), 150 × 2.1 mm, 5 µm. (Polymeric columns prevent the adsorption of phosphate/carboxylate groups onto metallic surfaces, a common issue with silica-based columns)[3].

  • Mobile Phase A: 6 mM Ammonium Acetate in Water, adjusted to pH 7.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 45°C. (Elevated temperature improves mass transfer and peak efficiency in HILIC).

  • Gradient Program:

    • 0.0 - 2.0 min: 85% B

    • 2.0 - 10.0 min: Linear decrease to 40% B

    • 10.0 - 12.0 min: Hold at 40% B

    • 12.0 - 12.1 min: Return to 85% B

    • 12.1 - 20.0 min: Re-equilibration at 85% B. (Critical Step: HILIC requires longer re-equilibration than RP-LC to restore the hydration layer).

C. Mass Spectrometry (MRM Transitions)

Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • Orotic Acid: m/z 155.0 → 111.0 (Quantifier), 155.0 → 42.0 (Qualifier)[4].

  • Uracil: m/z 111.0 → 42.0.

  • Dihydroorotate: m/z 157.0 → 113.0.

Workflow Sample 1. Sample Prep (80% Organic Extraction) HILIC 2. HILIC Separation (ZIC-pHILIC, pH 7.0) Sample->HILIC ESI 3. ESI-MS/MS (Negative MRM Mode) HILIC->ESI Data 4. Data Analysis (Isotope Dilution Quant) ESI->Data

Step-by-step LC-MS/MS workflow for the robust quantification of pyrimidine intermediates.

Field-Proven Insights for Method Validation

To ensure this protocol acts as a self-validating system, consider the following expert insights:

  • Matrix Effect Evaluation: Always perform post-column infusion experiments during validation. Pyrimidine intermediates eluting in the 40-60% organic range are typically free from the severe ion suppression zones caused by phospholipids and salts.

  • System Passivation: If you are not using a bioinert or polymeric column, passivate the LC system with a solution of 0.5% phosphoric acid or use medronic acid in the mobile phase to prevent the chelation of highly polar pyrimidines to stainless steel components.

  • Needle Wash Solvents: Use a weak wash solvent that closely matches the initial mobile phase conditions (e.g., 85% Acetonitrile / 15% Water) to prevent sample breakthrough in the injection loop.

Conclusion

While Ion-Pairing RP-LC offers a brute-force method for retaining pyrimidine intermediates, it sacrifices MS integrity and limits instrument flexibility. HILIC, specifically using polymeric zwitterionic phases under neutral pH conditions, provides a superior, MS-friendly alternative. By matching the sample diluent to the high-organic mobile phase and allowing sufficient re-equilibration time, scientists can achieve robust, high-throughput quantification of these critical metabolic biomarkers.

References

  • Monostori, P., et al. (2019). "Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation." PLOS ONE. Available at:[Link]

  • Guillarme, D. (2025). "Hydrophilic Interaction Chromatography for the Analysis of Therapeutic Oligonucleotides." LCGC International. Available at:[Link]

  • Vallejo, M., et al. (2019). "Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites." MDPI Molecules. Available at:[Link]

  • Li, W., et al. (2010). "Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B. Available at:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dichloro-2-ethyl-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 4,6-Dichloro-2-ethyl-5-methylpyrimidine, a halogenated pyrimidine, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

4,6-Dichloro-2-ethyl-5-methylpyrimidine and structurally similar compounds are classified with a consistent set of hazards.[1][2][3][4] Understanding these is the foundational step in selecting appropriate PPE.

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1][2][3][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation (H335).[1][2][3]

These classifications dictate that direct contact with the skin and eyes must be prevented, ingestion must be avoided, and inhalation of any dust or aerosols must be minimized.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on a risk assessment of the specific procedure being performed. The core principle is to establish a barrier between you and the hazardous material.

The Hierarchy of Controls

Before relying on PPE, which is the last line of defense, always consider the hierarchy of controls. This includes:

  • Elimination/Substitution: Using a less hazardous chemical if possible.

  • Engineering Controls: Using equipment like a chemical fume hood to isolate the hazard.[5][6]

  • Administrative Controls: Establishing safe work practices and providing thorough training.[7]

Essential PPE for Handling 4,6-Dichloro-2-ethyl-5-methylpyrimidine

The following table summarizes the recommended PPE for various laboratory tasks involving 4,6-Dichloro-2-ethyl-5-methylpyrimidine.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields (minimum); chemical splash goggles recommended.[8][9]Chemical-resistant gloves (e.g., Nitrile rubber).[9][10]Lab coat (buttoned).[7][8][11]Work in a well-ventilated area. If dust is generated, use a fume hood or wear an N95 respirator.[3][12]
Dissolving and Solution Preparation Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[8][12]Chemical-resistant gloves (e.g., Nitrile rubber).[9][10]Lab coat (buttoned).[7][8][11]All work should be conducted in a chemical fume hood.[5][6]
Running Reactions Chemical splash goggles. A face shield is recommended, especially for reactions under pressure or with a potential for vigorous reaction.[8][12]Chemical-resistant gloves (e.g., Nitrile rubber).[9][10]Lab coat (buttoned). Consider a chemical-resistant apron over the lab coat for larger scale work.[7][10]All work should be conducted in a chemical fume hood.[5][6]
Spill Cleanup Chemical splash goggles and a face shield.[8][12]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or thicker nitrile).[10]Full-body chemical-resistant suit or coveralls ("bunny suit").[3][13]For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary and should only be used by trained personnel.[14] For smaller spills in a fume hood, an N95 respirator may be sufficient.

Procedural, Step-by-Step Guidance

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial to ensure complete protection.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect all PPE for damage Coat 1. Lab Coat Inspect->Coat Goggles 2. Goggles/Face Shield Coat->Goggles Respirator 3. Respirator (if required) Goggles->Respirator Gloves 4. Gloves (pull cuffs over lab coat sleeves) Respirator->Gloves

Caption: PPE Donning Sequence.

  • Inspect PPE: Before starting any work, visually inspect all PPE for tears, cracks, or other damage.

  • Lab Coat: Put on a clean, buttoned lab coat.[7][11]

  • Eye and Face Protection: Don chemical splash goggles. If a splash hazard exists, wear a face shield over the goggles.[8]

  • Respiratory Protection (if needed): If the risk assessment indicates a need for respiratory protection, perform a seal check to ensure it is working correctly.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to prevent skin exposure.[7]

Doffing PPE: Avoiding Contamination

The removal of PPE is a critical step to prevent self-contamination.

PPE_Doffing_Sequence cluster_doffing Doffing Sequence cluster_final Final Step Gloves 1. Gloves Coat 2. Lab Coat Gloves->Coat Goggles 3. Goggles/Face Shield Coat->Goggles Respirator 4. Respirator (if used) Goggles->Respirator Wash Wash Hands Thoroughly Respirator->Wash

Caption: PPE Doffing Sequence.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer, contaminated surface with your bare hands.[15]

  • Lab Coat: Remove your lab coat, rolling it so the contaminated outer surface is folded inward.

  • Goggles/Face Shield: Remove eye and face protection from the back of your head to avoid touching the front surface.

  • Respirator: If worn, remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[7][11]

Disposal Plan: Managing Contaminated Materials

All disposable PPE used when handling 4,6-Dichloro-2-ethyl-5-methylpyrimidine should be considered hazardous waste.

  • Collection: Place all used gloves, disposable lab coats, and other contaminated materials into a designated, sealed, and clearly labeled hazardous waste container.[3][16]

  • Disposal: Dispose of the hazardous waste according to your institution's and local regulations for chlorinated chemical waste.[4] Do not mix with regular laboratory trash.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.[14]

  • Isolate: Secure the area to prevent entry.

  • Protect: If trained to do so, don the appropriate spill cleanup PPE as outlined in the table above.

  • Contain: For solid spills, carefully sweep or vacuum (with a HEPA-filtered vacuum) the material and place it in a sealed container for disposal. Avoid generating dust.[16] For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's environmental health and safety department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][4][11]

  • Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.[17]

By adhering to these rigorous PPE protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • 4,6-Dichloro-5-ethyl-2-methylpyrimidine | C7H8Cl2N2 | CID 21912425 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Label for 4,6-dichloro-2-ethyl-5-methylpyrimidine. (n.d.). Retrieved from [Link]

  • 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile - Safety Data Sheet. (2024, November 1). Aaron Chemicals. Retrieved from [Link]

  • 4,6-Dichloro-2-(methylthio)pyrimidine - Safety Data Sheet. (2025, September 15). Thermo Fisher Scientific. Retrieved from [Link]

  • 4,6-Dichloro-5-methoxypyrimidine - Safety Data Sheet. (2025, December 24). Thermo Fisher Scientific. Retrieved from [Link]

  • Choosing The Correct PPE. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]

  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry. Retrieved from [Link]

  • Chlorine - Standard Operating Procedure. (n.d.). Rutgers University Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Safety Guidelines. (n.d.). ETH Zurich, Institute for Molecular Biology & Biophysics. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. Retrieved from [Link]

  • Safety in the laboratory. (n.d.). EPFL. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-ethyl-5-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-ethyl-5-methylpyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.